Comprehensive Technical Guide: Synthesis, Characterization, and Application of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Executive Summary (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a versatile p-nitroph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a versatile p-nitrophenyl moiety and an alpha-hydroxy ester, it serves as a critical intermediate for peptidomimetics, unnatural amino acids, and targeted therapeutics. This whitepaper details its chemical identity, highlights the regulatory nuances surrounding its CAS registry, and provides field-proven, self-validating protocols for its asymmetric synthesis.
Chemical Identity & CAS Registry Context
Understanding the nomenclature and registry tracking of this compound is crucial for procurement, regulatory compliance, and synthetic planning.
Chemical Name : (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Synonyms : Methyl (S)-3-(4-nitrophenyl)lactate
Molecular Formula : C10H11NO5
Molecular Weight : 225.20 g/mol
Structural Features : Contains a stereogenic center at the C2 position (S-configuration), a terminal methyl ester, and a para-nitro substituted aromatic ring.
Regulatory & CAS Number Nuance:
In global chemical databases, specific ester derivatives of chiral acids sometimes lack a universally standardized, single Chemical Abstracts Service (CAS) Registry Number. Instead, regulatory and safety tracking frequently defaults to the parent acid. The parent compound, (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid , is officially registered under CAS Number 33173-27-2 [1]. The racemic mixture of the acid is tracked under CAS 15482-94-7 , and the (R)-enantiomer under CAS 68671-47-6 . Researchers synthesizing or sourcing the methyl ester must often reference the parent acid's safety data sheets (SDS) or utilize vendor-specific catalog identifiers (e.g., WXG03059) for compliance and inventory management[1].
Mechanistic Synthesis Pathways
The synthesis of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate requires strict stereocontrol. We outline two primary pathways, each selected based on scale and starting material availability.
Pathway A: Fischer Esterification of the Chiral Pool
When the enantiopure parent acid (CAS 33173-27-2) is available, direct Fischer esterification is the most straightforward route.
Causality & Logic : The reaction utilizes methanol and a catalytic amount of strong acid (e.g., H2SO4 or p-TsOH). Because the reaction mechanism (nucleophilic acyl substitution) occurs exclusively at the carbonyl carbon, the C-O bond at the C2 stereocenter is never broken. This mechanistic reality prevents racemization, ensuring the final ester perfectly retains the >99% enantiomeric excess (ee) of the starting material.
Pathway B: Biocatalytic Asymmetric Reduction
For scalable, cost-effective synthesis, the reduction of the achiral precursor, methyl 3-(4-nitrophenyl)-2-oxopropanoate, is preferred.
Causality & Logic : While traditional transition-metal catalysts (like Ru-BINAP) can achieve this reduction, biocatalytic reduction using Ketoreductases (KREDs) is vastly superior for pharmaceutical applications. KREDs operate in aqueous media at ambient temperatures and leave zero heavy metal residues, which is a critical regulatory advantage for API synthesis[2]. The enzyme selectively delivers a hydride from the NADH/NADPH cofactor to the Re face of the ketone, exclusively yielding the (S)-enantiomer.
The following protocol describes the asymmetric reduction workflow, engineered as a self-validating system to ensure reproducibility and high enantiomeric excess.
Step-by-Step Methodology:
Reaction Setup : In a jacketed reactor, suspend methyl 3-(4-nitrophenyl)-2-oxopropanoate (100 mM) in a potassium phosphate buffer (100 mM, pH 7.0).
Cofactor Regeneration System : Add isopropanol (10% v/v) as the sacrificial reductant. Add NADP+ (1 mM) and a commercially available engineered KRED specific for (S)-alcohol formation.
Incubation : Stir the biphasic mixture at 30°C for 24 hours. Maintain pH at 7.0 using a pH stat (adding 1M NaOH as needed to neutralize the acidic byproducts of cofactor regeneration).
In-Process Self-Validation : At 12 and 24 hours, extract a 100 µL aliquot, quench with 500 µL ethyl acetate, centrifuge, and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV detection at 254 nm).
Logic: This self-validating step confirms conversion (>98%) and enantioselectivity (>99% ee) before committing to the downstream workup, preventing the costly processing of failed or incomplete batches.
Isolation : Extract the bulk aqueous phase with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure (S)-methyl ester.
Physicochemical Properties & Quantitative Data
The following table summarizes the key properties of the target compound and its parent acid for comparative analytical reference.
Property
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
Formula
C10H11NO5
C9H9NO5
Molecular Weight
225.20 g/mol
211.17 g/mol
CAS Number
Vendor specific / Unassigned
33173-27-2
Appearance
Pale yellow crystalline solid
Yellowish powder
Solubility
Soluble in EtOAc, MeOH, DCM
Soluble in MeOH, DMSO, Water (sparingly)
Primary Analytical Method
Chiral HPLC (UV 254 nm)
Chiral HPLC / LC-MS
Applications in Drug Development
The utility of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate lies in its bifunctional nature, making it a highly programmable node in drug discovery.
Nitro Group Reduction : The p-nitro group can be selectively reduced to an aniline (using Pd/C and H2, or biocatalytic nitroreductases) without affecting the ester or the chiral hydroxyl group[2]. The resulting aniline is a prime candidate for amide coupling or reductive amination, forming the core of various kinase inhibitors and peptidomimetics.
Ester Utility as a Protecting Group : The methyl ester acts as a crucial protecting group during upstream functionalization of the hydroxyl or aromatic ring. If the free acid were used, unwanted side reactions (such as self-oligomerization or mixed anhydride formation) would occur during coupling steps. The ester can be easily hydrolyzed back to the acid under mild basic conditions (LiOH/THF/H2O) when the free carboxylate is required for final API formulation.
Synthetic & Analytical Workflow Diagram
Workflow detailing the synthetic routes to the target chiral ester and its downstream API application.
References
Title: (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid(WXG03059) Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Highlights of the Recent Patent Literature: Focus on Biocatalysis Innovation | Organic Process Research & Development
Source: ACS Publications
URL: [Link]
Comprehensive Physicochemical Profiling and Analytical Methodology for (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Executive Summary In modern drug development, the demand for enantiomerically pure building blocks is at an all-time high. (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly versatile chiral synthon[1]. Structu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development, the demand for enantiomerically pure building blocks is at an all-time high. (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly versatile chiral synthon[1]. Structurally derived from the unnatural amino acid (S)-4-nitrophenylalanine, this α-hydroxy ester serves as a critical intermediate in the synthesis of protease inhibitors, targeted therapeutics, and complex peptidomimetics.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, detailing a stereoretentive synthetic methodology, and establishing a self-validating analytical protocol for enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC).
Physicochemical & Structural Architecture
Understanding the physicochemical baseline of a synthon is critical for predicting its behavior in downstream reactions, such as its solubility in organic solvents during coupling phases or its retention behavior in chromatography. The presence of the electron-withdrawing para-nitro group significantly influences the acidity of the adjacent benzylic protons and enhances the molecule's UV absorbance profile.
~1.5 (Optimal for reversed-phase and normal-phase partitioning)
Physical State
Pale yellow crystalline solid
UV-Vis λ_max
~275 nm (Strong absorbance due to p-nitrophenyl chromophore)
Synthetic Methodology & Mechanistic Causality
The synthesis of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate from (S)-4-nitrophenylalanine must be executed with strict stereochemical control. The standard approach involves a stereoretentive diazotization followed by Fischer esterification.
The Double-Inversion Mechanism
When synthesizing α-hydroxy acids from α-amino acids, simply displacing the amine group typically leads to racemization via a carbocation intermediate. To prevent this, we utilize a reaction conditions that promote a double-inversion mechanism[2][3].
First Inversion: The amino group is converted to a diazonium leaving group using sodium nitrite and sulfuric acid at 0–5 °C. The adjacent carboxylate group rapidly performs an intramolecular S_N2 attack, displacing N₂ gas and forming a highly strained, reactive α-lactone intermediate.
Second Inversion: Water in the aqueous acidic medium immediately attacks the α-lactone via a second S_N2 mechanism, opening the ring to yield the α-hydroxy acid. Because two successive inversions occur at the chiral center, the net result is the retention of the (S)-configuration [3].
The resulting (S)-3-(4-nitrophenyl)lactic acid is then esterified using methanol and a catalytic amount of thionyl chloride (SOCl₂) to yield the target methyl ester.
Mechanistic pathway for stereoretentive synthesis via double inversion.
Chromatographic Characterization & System Trustworthiness
Validating the enantiomeric excess (ee%) of the synthesized compound is mandatory. Carbohydrate-based chiral stationary phases (CSPs) are highly effective for resolving enantiomers of amino acid derivatives and their α-hydroxy analogs[4].
The separation mechanism relies on a combination of hydrogen bonding (between the CSP carbamate linkages and the analyte's α-hydroxyl/ester groups) and π-π interactions driven by the electron-deficient 4-nitrophenyl ring[5]. An isocratic mobile phase of Hexane/Isopropanol provides the optimal balance of solvent polarity to modulate these chiral recognition events, ensuring baseline separation of the (R) and (S) enantiomers[4].
Step-by-step chiral HPLC workflow for enantiomeric excess determination.
Experimental Protocols
Protocol A: Stereospecific Synthesis
This protocol is designed as a self-validating system; temperature control is the primary variable dictating stereochemical fidelity.
Preparation: Suspend (S)-4-nitrophenylalanine (10.0 g, 47.6 mmol) in 1M H₂SO₄ (100 mL). Cool the suspension to 0–5 °C using an ice-salt bath.
Diazotization: Dissolve NaNO₂ (4.0 g, 58.0 mmol) in 20 mL of cold distilled water. Add this solution dropwise to the amino acid suspension over 45 minutes.
Causality Note: Strict maintenance of 0–5 °C is critical. Elevated temperatures cause premature thermal decomposition of the diazonium intermediate into a planar carbocation, leading to racemization or elimination to the cinnamic acid derivative[2].
Hydrolysis: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir overnight to ensure complete hydrolysis of the α-lactone intermediate.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (S)-3-(4-nitrophenyl)lactic acid.
Esterification: Dissolve the crude acid in anhydrous Methanol (100 mL). Cool to 0 °C and add SOCl₂ (0.1 equivalents) dropwise. Reflux for 4 hours. Concentrate and purify via flash chromatography (Hexane/EtOAc 7:3) to yield the pure (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Protocol B: Chiral HPLC Validation
System Setup: Equip the HPLC with a Chiralpak IC column (250 x 4.6 mm, 5 µm).
Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (80:20 v/v). Degas thoroughly.
Parameters: Set flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detector to 275 nm (targeting the p-nitro aromatic absorbance).
Validation: Inject 10 µL of a 1 mg/mL sample. The system is considered suitable if the resolution (
Rs
) between the (S) and (R) enantiomers is
≥2.0
. Calculate the ee% based on peak area integration.
[5] Title: A Strategy for Developing HPLC Methods for Chiral Drugs | Source: chromatographyonline.com | URL:5
[4] Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... | Source: rsc.org | URL: 4
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate: Synthesis, Mechanisms, and Applications in Chiral Drug Development
Executive Summary & Introduction In modern drug discovery and development, the precise control of stereocenters is non-negotiable. As application scientists, we frequently rely on versatile chiral building blocks to cons...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Introduction
In modern drug discovery and development, the precise control of stereocenters is non-negotiable. As application scientists, we frequently rely on versatile chiral building blocks to construct complex active pharmaceutical ingredients (APIs). (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (CAS 929083-97-6) is one such critical intermediate[1]. Featuring both a highly reactive nitroaromatic system and a chiral
α
-hydroxy ester, it serves as an essential precursor for synthesizing unnatural amino acids, peptidomimetics, and targeted therapeutics.
This technical guide dissects the mechanistic causality behind its synthesis, provides field-proven and self-validating experimental protocols, and explores its downstream applications in medicinal chemistry.
Mechanistic Pathways: The Causality of Stereocontrol
The most robust and economically viable synthetic route to (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate begins with L-4-nitrophenylalanine . A common pitfall in process chemistry is attempting to esterify the amino acid before converting the amine to a hydroxyl group. If the ester is formed first, the subsequent diazotization often leads to racemization due to the formation of a planar carbocation.
To maintain the strict (S)-configuration, we must rely on Neighboring Group Participation (NGP) .
Diazotization of the Free Acid : When L-4-nitrophenylalanine is treated with nitrous acid, the primary amine is converted into an excellent leaving group (diazonium salt).
Double Inversion (Retention) : Instead of water attacking directly, the adjacent free carboxylate group acts as an internal nucleophile, displacing nitrogen gas to form a highly strained α
-lactone intermediate (First Inversion). Water then rapidly opens this lactone (Second Inversion), resulting in an overall retention of configuration .
Esterification : Only after the stereocenter is secured as the (S)-
α
-hydroxy acid do we proceed with Fischer esterification to yield the final methyl ester.
L-4-nitrophenylalanine itself is a proven, robust starting material, widely utilized in the industrial synthesis of complex heterocyclic therapeutics like Zolmitriptan[2].
Mechanistic pathway of L-4-nitrophenylalanine diazotization with overall retention of configuration.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints to ensure high enantiomeric excess (
ee
) and chemical purity.
Protocol 1: Diazotization to (S)-3-(4-Nitrophenyl)lactic Acid
Objective : Convert the
α
-amino group to an
α
-hydroxyl group with stereochemical retention.
Causality Check : Temperature control is critical. Exceeding 5 °C leads to premature diazonium decomposition and side-product formation (e.g., elimination to the cinnamic acid derivative).
Step-by-Step Procedure:
Suspend L-4-nitrophenylalanine (1.0 eq) in 1M aqueous
H2SO4
(10 mL/mmol). Cool the heterogeneous mixture to 0–5 °C using an ice-water bath.
Dissolve
NaNO2
(1.5 eq) in a minimal volume of distilled water. Add this solution dropwise to the suspension over 45 minutes. Validation: The suspension will gradually clarify as the soluble diazonium salt forms, followed by the evolution of
N2
gas.
Maintain the reaction at 0–5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
Extract the aqueous phase with Ethyl Acetate (
3×50
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield the intermediate acid as a pale yellow solid.
Protocol 2: Esterification to the Target Compound
Objective : Convert the carboxylic acid to the methyl ester.
Causality Check : We utilize Thionyl Chloride (
SOCl2
) in methanol rather than standard aqueous acid catalysis.
SOCl2
reacts with methanol to generate anhydrous
HCl
in situ. This strictly anhydrous environment drives the Fischer esterification forward without the reverse hydrolysis reaction.
Step-by-Step Procedure:
Dissolve the (S)-3-(4-nitrophenyl)lactic acid (1.0 eq) in anhydrous methanol (5 mL/mmol) and cool to 0 °C under an inert argon atmosphere.
Add
SOCl2
(1.2 eq) dropwise. Validation: Observe mild exothermic activity and the evolution of
SO2
and
HCl
gases.
Equip the flask with a reflux condenser and heat to 65 °C for 4 hours.
Monitor completion via TLC (Hexanes/EtOAc 7:3). Once complete, cool to room temperature and concentrate under reduced pressure.
Quench the residue with saturated aqueous
NaHCO3
(until pH 7.5) and extract with Dichloromethane. Dry and concentrate to isolate pure (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate .
Downstream Applications in Medicinal Chemistry
The true value of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate lies in its orthogonal reactivity. The molecule possesses two highly modifiable poles:
Nitro Reduction (The Aniline Handle) : The 4-nitro group can be cleanly reduced to an aniline using catalytic hydrogenation (
H2
, Pd/C). This yields (S)-Methyl 3-(4-aminophenyl)-2-hydroxypropanoate, an excellent nucleophile for Buchwald-Hartwig cross-couplings or standard amide bond formations in API synthesis.
Stereoinversion via Mitsunobu (Unnatural Amino Acids) : If a drug target requires the (R)-enantiomer of a specific amino acid, the
α
-hydroxyl group can be activated and displaced by an azide source (
HN3
) under Mitsunobu conditions (DEAD,
PPh3
). This
SN2
process occurs with complete inversion of configuration. Subsequent Staudinger reduction of the azide yields the (R)-amino acid derivative.
Downstream synthetic applications in medicinal chemistry and unnatural amino acid production.
Quantitative Data & Analytical Validation
To ensure reproducibility across different laboratories, the synthesized compound must conform to strict analytical standards. Proper storage at 2-8 °C in sealed, dry conditions is required to prevent spontaneous ester hydrolysis over time[3].
Table 1: Physicochemical and Analytical Properties
Synthesis Protocol for (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate: Chemical and Biocatalytic Approaches
Application Note & Technical Protocol Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Process Development Scientists. Executive Summary (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (also known as m...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Technical ProtocolTarget Audience: Synthetic Chemists, Biocatalysis Researchers, and Process Development Scientists.
Executive Summary
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (also known as methyl p-nitro-L-phenyllactate) is a highly valuable chiral building block. It is prominently utilized in the synthesis of cyclic depsipeptides, such as the anthelmintic PF1022 derivatives, and various advanced active pharmaceutical ingredients (APIs)[1].
Maintaining the integrity of the (S)-stereocenter at the
α
-carbon is the primary challenge during its synthesis. The
α
-proton is rendered relatively acidic by the adjacent ester carbonyl and the electron-withdrawing p-nitrophenyl moiety, making the molecule susceptible to base-catalyzed or thermally-induced racemization. This application note details two field-proven methodologies to access this molecule: a classical Acid-Catalyzed Fischer Esterification and a modern Asymmetric Biocatalytic Reduction .
Mechanistic Overview & Pathway Selection
To accommodate different starting material availabilities and laboratory capabilities, we present two divergent synthetic pathways.
Route A (Chemical): Utilizes the commercially available chiral pool precursor, (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid. The strategy relies on in situ generation of anhydrous HCl to drive esterification without the harsh thermal conditions that cause racemization.
Route B (Biocatalytic): Employs a prochiral
α
-keto ester precursor. An NADH-dependent Ketoreductase (KRED) stereospecifically reduces the ketone to the (S)-alcohol with >99% enantiomeric excess (ee), utilizing a Glucose Dehydrogenase (GDH) cascade for cofactor recycling[2].
Figure 1: Divergent synthetic pathways to (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Protocol A: Acid-Catalyzed Fischer Esterification
Scientific Rationale
Standard Fischer esterification using aqueous mineral acids (e.g.,
H2SO4
) under reflux often leads to partial racemization of
α
-hydroxy acids and the formation of oligomeric estolides. By using Thionyl Chloride (
SOCl2
) in Methanol (
MeOH
) at low temperatures,
SOCl2
reacts with
MeOH
to generate anhydrous
HCl
and methyl sulfite. This creates a strictly anhydrous, mildly acidic environment that shifts the equilibrium entirely toward the methyl ester while preserving the (S)-configuration.
Initiation: Equip a 100 mL round-bottom flask with a magnetic stir bar, an argon inlet, and a rubber septum. Add 25 mL of anhydrous Methanol and cool the flask to 0 °C using an ice-water bath.
Catalyst Generation: Slowly add
SOCl2
(1.09 mL) dropwise over 10 minutes via syringe. Causality Note: Dropwise addition controls the exothermic reaction between
SOCl2
and MeOH, preventing solvent boil-off and localized heating.
Substrate Addition: After stirring for 15 minutes at 0 °C, add the solid (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid (2.11 g) in one portion.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:EtOAc 6:4). The product ester will appear as a distinct, higher
Rf
spot under UV (254 nm) compared to the baseline-retained carboxylic acid.
Quenching & Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove excess MeOH and HCl.
Extraction: Dissolve the resulting crude residue in EtOAc (50 mL). Wash the organic layer with saturated aqueous
NaHCO3
(2 × 25 mL) to neutralize trace acid, followed by brine (25 mL).
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the product as a pale yellow solid.
Protocol B: Asymmetric Biocatalytic Reduction
Scientific Rationale
Biocatalysis offers unparalleled stereocontrol. An NADH-dependent Ketoreductase (KRED) from Leuconostoc mesenteroides (or an engineered equivalent) reduces the prochiral ketone strictly from the Re-face to yield the (S)-alcohol[2]. Because stoichiometric NADH is economically prohibitive, a coupled enzyme system using Glucose Dehydrogenase (GDH) is employed. GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, regenerating NADH in situ[3].
Figure 2: Cofactor recycling system using GDH to drive KRED-mediated asymmetric reduction.
Ketoreductase (KRED) powder (e.g., L. mesenteroides origin, 100 mg)
Glucose Dehydrogenase (GDH) powder (50 mg)
NAD+
free acid (0.05 eq, 0.5 mmol, 331 mg)
D-Glucose (2.0 eq, 20.0 mmol, 3.60 g)
Potassium phosphate buffer (100 mM, pH 7.0, 100 mL)
1M NaOH (for pH stat)
Step-by-Step Procedure
Buffer Preparation: In a 250 mL jacketed reactor equipped with an overhead stirrer and a pH electrode, add 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Set the jacket temperature to 30 °C.
Substrate & Cofactor Solubilization: Add D-Glucose (3.60 g) and
NAD+
(331 mg) to the buffer. Once dissolved, add the keto-ester substrate (2.23 g). Note: If the substrate is highly insoluble, 5-10% v/v DMSO can be added as a co-solvent.
Enzyme Addition: Add the KRED (100 mg) and GDH (50 mg) powders.
Self-Validating Reaction Monitoring: Initiate the autotitrator set to maintain pH 7.0 using 1M NaOH. Causality Note: As D-glucose is oxidized to D-glucono-1,5-lactone, it rapidly hydrolyzes to gluconic acid, dropping the pH. The volume of 1M NaOH consumed provides a direct, real-time kinetic readout of reaction conversion (10 mL NaOH = 100% conversion).
Workup: Once NaOH consumption ceases (typically 12–24 hours), add Celite (5 g) to the reactor and stir for 10 minutes to agglomerate the proteins.
Extraction: Filter the mixture through a sintered glass funnel. Extract the aqueous filtrate with EtOAc (3 × 50 mL).
Isolation: Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate in vacuo to yield the highly enantioenriched product.
Comparative Data Presentation
The following table summarizes the quantitative performance metrics of both protocols, allowing researchers to select the optimal route based on their laboratory infrastructure.
Parameter
Route A: Acid-Catalyzed Esterification
Route B: Biocatalytic Reduction
Starting Material
(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
Methyl 3-(4-nitrophenyl)-2-oxopropanoate
Reagents
SOCl2
, Methanol
KRED, GDH,
NAD+
, D-Glucose
Reaction Temperature
0 °C to 25 °C
30 °C (Isothermal)
Reaction Time
12 hours
12–24 hours
Isolated Yield
92 – 95%
88 – 91%
Enantiomeric Excess (ee)
>98% (Dependent on SM purity)
>99% (Enzyme stereospecificity)
Scalability
High (Standard chemical plant)
High (Requires pH-stat and bioreactor)
Environmental Impact
Moderate (Halogenated waste from
SOCl2
)
Low (Aqueous, biodegradable waste)
Analytical Validation (E-E-A-T System)
To guarantee the trustworthiness of the synthesized protocol, the isolated (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate must be validated using the following analytical parameters:
Chiral HPLC: To confirm the >99% ee from Protocol B or verify no racemization occurred in Protocol A, utilize a Chiralcel OD-H column (Hexane/Isopropanol 85:15, flow rate 1.0 mL/min, UV detection at 254 nm). The (S)-enantiomer and (R)-enantiomer will exhibit baseline separation.
1
H NMR (400 MHz,
CDCl3
):
δ
8.15 (d, J = 8.8 Hz, 2H, Ar-H ortho to
NO2
)
δ
7.42 (d, J = 8.8 Hz, 2H, Ar-H meta to
NO2
)
δ
4.52 (dd, J = 7.2, 4.4 Hz, 1H,
α
-CH) (Diagnostic peak for the preserved chiral center)
Transformant producing pf1022 substance derivatives, process for producing the same and novel biosynthesis gene. European Patent Office (EP1380649A1). Discusses the critical utilization of D-p-nitrophenyllactic acid derivatives in the synthesis of cyclic depsipeptides.
URL:[1]
Artificial Biocatalytic Linear Cascades to Access Hydroxy Acids, Lactones, and α- and β-Amino Acids. MDPI (Molecules). Details the enzymatic parameters for NADH-dependent ketoreductase from Leuconostoc mesenteroides and GDH cofactor recycling systems.
URL:[2]
Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate / MDPI (Catalysts). Comprehensive review of KRED-catalyzed asymmetric synthesis of chiral secondary alcohol intermediates.
URL:[3]
Application Notes and Protocols: (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate in Organic Synthesis
Introduction: A Versatile Chiral Building Block (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a valuable chiral building block in modern organic synthesis.[] Its utility stems from a unique combination of three key...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Versatile Chiral Building Block
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a valuable chiral building block in modern organic synthesis.[] Its utility stems from a unique combination of three key functional groups integrated into a single, enantiomerically pure scaffold: a stereodefined secondary alcohol, a readily transformable methyl ester, and a versatile nitroaromatic moiety. This trifecta of reactivity allows for a range of synthetic manipulations, making it an attractive starting material for the synthesis of complex, high-value molecules, particularly in the fields of pharmaceutical and materials science.[][2]
The presence of the (S)-configured hydroxyl group at the α-position to the ester provides a crucial stereochemical anchor, enabling the transfer of chirality into target molecules.[] The para-nitrophenyl group is not merely a bulky substituent; it is a latent amino group, which, upon reduction, yields a chiral aniline derivative. This transformation is a cornerstone of its application, providing a gateway to a diverse array of chiral ligands, catalysts, and biologically active compounds.
This guide provides an in-depth exploration of the synthetic applications of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, complete with detailed protocols and expert insights into its reactivity and manipulation.
Core Application: Synthesis of Chiral Anilines and Diamino Alcohols
The most powerful and direct application of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is its use as a precursor to chiral aromatic amines and amino alcohols. The nitro group can be selectively reduced under various conditions to an amine, which can then be further functionalized.
Mechanistic Consideration: The Nitro Group Reduction
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on the desired outcome and the presence of other functional groups. For the title compound, the primary concern is the preservation of the ester and hydroxyl functionalities, as well as the stereochemical integrity of the chiral center.
Commonly employed methods include:
Catalytic Hydrogenation: This is often the cleanest and most efficient method. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are used under a hydrogen atmosphere. This method is generally mild and avoids the use of harsh chemical reductants.
Metal-Acid Systems: Reagents like Tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl), or Iron (Fe) or Zinc (Zn) in acetic acid are effective. These methods are robust but may require careful workup to remove metal salts.
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a safer and more convenient alternative to using hydrogen gas.
The resulting (S)-methyl 3-(4-aminophenyl)-2-hydroxypropanoate is a valuable intermediate in its own right, or it can be further transformed. For instance, reduction of the methyl ester using a reagent like lithium aluminum hydride (LiAlH₄) would yield the corresponding chiral diamino alcohol.
Workflow for Chiral Aniline Synthesis
Caption: Synthetic workflow from the title compound to chiral anilines and amino alcohols.
Experimental Protocols
Protocol 1: Synthesis of (S)-Methyl 3-(4-aminophenyl)-2-hydroxypropanoate via Catalytic Hydrogenation
This protocol describes a standard procedure for the reduction of the nitro group using palladium on carbon as a catalyst.
In a suitable hydrogenation vessel, dissolve (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate in methanol (approx. 0.1 M concentration).
Carefully add 10% Pd/C catalyst to the solution.
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
Pressurize the vessel with hydrogen gas (typically 50 psi, but this may vary) and begin vigorous stirring or shaking.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Upon completion, carefully depressurize the vessel and purge with nitrogen gas.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
If necessary, purify the product by flash column chromatography on silica gel.
Trustworthiness and Validation: The endpoint of the reaction should be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot corresponding to the aniline product. The mass of the product can be confirmed by LC-MS.
Parameter
Condition
Rationale
Catalyst
10% Pd/C
High activity and selectivity for nitro group reduction.
Solvent
Methanol
Good solubility for both starting material and product.
Pressure
50 psi H₂
Sufficient for efficient reduction without requiring specialized high-pressure equipment.
Temperature
Room Temperature
Mild conditions that preserve the stereocenter and other functional groups.
Further Synthetic Elaboration
Beyond the pivotal nitro group reduction, the hydroxyl and ester functionalities of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate offer additional handles for synthetic diversification.
Diagram of Functional Group Transformations
Caption: Potential synthetic transformations of the hydroxyl and ester groups.
Protocol 2: Hydrolysis to (S)-2-Hydroxy-3-(4-nitrophenyl)propanoic Acid
The conversion of the methyl ester to a carboxylic acid opens up possibilities for amide bond formation, a key reaction in the synthesis of peptides and other bioactive molecules.
Dissolve (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate in a mixture of THF and water (e.g., 3:1 v/v).
Add lithium hydroxide and stir the mixture at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate.
Collect the solid by filtration or, if extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Conclusion
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a chiral building block with significant, albeit currently under-documented, potential in asymmetric synthesis. Its true value is realized through the strategic manipulation of its functional groups, particularly the reduction of the nitro moiety to unlock access to valuable chiral aniline derivatives. The protocols and workflows presented in this guide offer a robust starting point for researchers and drug development professionals to harness the synthetic power of this versatile molecule.
References
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 444-463. Available at: [Link]
Merino, P., & Tejero, T. (1999). Polyalkoxy Nitrones as Chiral Building Blocks in Asymmetric Synthesis. Molecules, 4(7), 169-179. Available at: [Link]
Application Note: (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate as a Strategic Chiral Building Block
Executive Summary In modern drug discovery, the architectural complexity of therapeutic peptides and small molecules heavily relies on the availability of high-purity chiral pool precursors. (S)-Methyl 2-hydroxy-3-(4-nit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the architectural complexity of therapeutic peptides and small molecules heavily relies on the availability of high-purity chiral pool precursors. (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (CAS 929083-97-6) is a highly versatile α-hydroxy ester that serves as a foundational building block[1]. Featuring three orthogonal reactive sites—a methyl ester, an (S)-configured secondary hydroxyl group, and a p-nitrophenyl moiety—this compound enables the divergent synthesis of complex peptidomimetics, particularly unnatural amino acids (UAAs) and cyclic depsipeptides.
This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols required to leverage this building block effectively in pharmaceutical research.
Strategic Value & Mechanistic Rationale
The selection of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate over racemic or unfunctionalized alternatives is driven by precise synthetic logic:
Stereochemical Predictability: The pre-installed (S)-hydroxyl group allows chemists to dictate the final stereochemistry of the target molecule. Through carefully selected reaction conditions, the stereocenter can undergo strict
SN2
inversion (yielding the (R)-enantiomer) or retention (yielding the (S)-enantiomer).
The Masked Amine (p-Nitro Group): The p-nitro group is highly electron-withdrawing, which increases the acidity of the α-proton and demands specific handling to prevent epimerization. More importantly, it acts as a robust "masked" amine that is entirely stable to standard peptide coupling conditions, enabling late-stage diversification via reduction.
Scaffold for Peptidomimetics: The incorporation of unnatural amino acids into peptide scaffolds is a proven strategy to enhance receptor affinity, bioavailability, and metabolic stability in modern drug design[2]. Furthermore, the α-hydroxy acid motif is the essential repeating unit for depsipeptides, a class of compounds known for potent antimicrobial and anticancer properties[3].
Visualizing the Synthetic Network
The following diagram illustrates the divergent synthetic pathways accessible from the core building block, highlighting the stereochemical outcomes of each transformation.
Divergent synthetic pathways of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Converting the α-hydroxy ester to an α-amino acid requires the displacement of the hydroxyl group. While the Mitsunobu reaction is a classical approach, the electron-withdrawing nature of the p-nitrophenyl group makes the substrate highly prone to anti-elimination under basic conditions, yielding unwanted cinnamate derivatives.
As shown in the table below, the two-step Triflate Displacement method is vastly superior, providing near-perfect stereochemical inversion and high yields.
Activation Strategy
Reagents
Yield (%)
Enantiomeric Excess (ee %)
Primary Byproduct
Standard Mitsunobu
DEAD, PPh
3
, DPPA
45-55
85-90
Cinnamate (Elimination)
Modified Mitsunobu
DIAD, PBu
3
, DPPA
60-65
92-94
Cinnamate (Elimination)
Triflate Displacement
1. Tf
2
O, Pyr 2. NaN
3
85-92
>98
Minimal
Experimental Protocols
Protocol 1: Stereoinvertive Synthesis of (R)-Methyl 2-azido-3-(4-nitrophenyl)propanoate
Objective: Convert the (S)-alcohol to the (R)-azide via a highly reactive triflate intermediate.
Causality Note: Trifluoromethanesulfonic anhydride (Tf
2
O) is chosen over tosyl chloride because the resulting triflate is an exceptional leaving group, allowing the subsequent azide displacement to occur at 0 °C. This low temperature prevents the epimerization of the highly activated α-proton.
Step-by-Step Methodology:
Triflation: Dissolve (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an argon atmosphere. Cool the reaction flask to -78 °C.
Add anhydrous pyridine (1.5 eq). Note: Pyridine is a sufficiently mild base to scavenge triflic acid without triggering elimination.
Add Tf
2
O (1.2 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour.
Quench & Extraction: Quench the reaction with cold 1N HCl. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na
2
SO
4
, and concentrate in vacuo at a low temperature (<25 °C). Do not purify the triflate via silica gel chromatography , as it is prone to degradation.
Azidation: Immediately dissolve the crude triflate in anhydrous DMF (0.2 M) and cool to 0 °C.
Add Sodium Azide (NaN
3
, 2.0 eq) in one portion. Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 2 hours.
Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (5x) and brine to remove all DMF. Dry and concentrate to yield the crude azide.
Self-Validation & Quality Control:
The success of the triflation acts as a self-validating step; if the starting material is consumed on TLC (the triflate is significantly less polar), the reaction has succeeded. The stereochemical integrity must be validated by chiral HPLC. A successful
SN2
displacement will show an
ee>98%
. Any
SN1
character (caused by allowing the triflate to warm before azide addition) will result in peak broadening and reduced
ee
.
Protocol 2: Selective Staudinger Reduction to (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
Objective: Reduce the azide to an amine while preserving the p-nitro group for late-stage functionalization.
Causality Note: Standard catalytic hydrogenation (H
2
, Pd/C) will indiscriminately reduce both the azide and the nitro group. To synthesize the specific UAA with an intact nitro pharmacophore, the Staudinger reduction is employed.
Step-by-Step Methodology:
Phosphine Addition: Dissolve the (R)-azide (1.0 eq) in a 10:1 mixture of THF/H
2
O (0.1 M). Add Triphenylphosphine (PPh
3
, 1.2 eq) at room temperature.
Stir the mixture until nitrogen gas evolution ceases (approximately 2 hours).
Hydrolysis: Heat the reaction to 50 °C for 4 hours to fully hydrolyze the intermediate iminophosphorane.
Purification via Acid-Base Extraction: Concentrate the THF in vacuo. Dilute the residue with EtOAc and extract with 1N HCl (3x).
Wash the combined acidic aqueous layers with Diethyl Ether to remove the triphenylphosphine oxide (TPPO) byproduct.
Basify the aqueous layer to pH 10 using saturated NaHCO
3
and extract with EtOAc. Dry and concentrate to yield the pure amine.
Self-Validation & Quality Control:
The cessation of N
2
bubbling physically validates the completion of the iminophosphorane formation. The acid-base extraction serves as a chemical purification gate; only the basic amine will partition into the aqueous layer during the acid wash, leaving the neutral TPPO in the organic phase. Evaporation of the final organic layer will yield a pure crystalline solid without the need for column chromatography.
Protocol 3: Depsipeptide Ester Bond Formation
Objective: Incorporate the α-hydroxy ester into a depsipeptide backbone.
Causality Note: Ester bond formation in depsipeptides is notoriously difficult due to the low nucleophilicity of the secondary hydroxyl group compared to amines. Standard DIC/HOBt coupling often fails or results in epimerization. Accelerated active ester coupling procedures have been developed to overcome these thermodynamic barriers[4].
Step-by-Step Methodology:
Pre-activate the incoming N-protected amino acid (1.5 eq) as a p-nitrophenyl or pentafluorophenyl active ester.
Dissolve (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (1.0 eq) and the active ester in anhydrous DCM.
Add Imidazole (3.0 eq) as a nucleophilic catalyst. Stir at room temperature for 12-24 hours.
Monitor via LC-MS. Upon completion, wash with 1N HCl, saturated NaHCO
3
, and brine. Purify via flash chromatography.
Conclusion
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is an indispensable chiral building block for the synthesis of advanced peptidomimetics. By understanding the electronic vulnerabilities of the substrate—specifically the acidity of the α-proton induced by the p-nitro group—chemists can bypass traditional Mitsunobu limitations. Utilizing the optimized triflate-displacement and selective Staudinger reduction protocols ensures high enantiomeric excess and operational efficiency, empowering the rapid development of novel therapeutic libraries.
Application Note: Comprehensive Analytical Characterization of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Abstract This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, a key chiral building block in pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, a key chiral building block in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for confirming the identity, purity, and stereochemical integrity of this compound. We will explore a multi-technique approach, integrating chromatographic and spectroscopic methods to build a complete analytical profile. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods effectively.
Introduction: The Imperative for Rigorous Characterization
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is an organic molecule of significant interest due to its structural motifs: a stereogenic center at the C2 position, a nitro-substituted aromatic ring which is a common pharmacophore and synthetic precursor, and reactive hydroxyl and methyl ester functional groups. The molecular formula is C₁₀H₁₁NO₅ with a molecular weight of 225.20 g/mol .[1]
The biological activity of chiral molecules is often enantiomer-specific. Therefore, confirming the absolute configuration and enantiomeric purity of the (S)-enantiomer is not merely an academic exercise but a critical regulatory and safety requirement in pharmaceutical development.[2][3] This guide presents a validated, multi-pronged strategy for ensuring the quality and integrity of this specific molecule.
Logical Workflow for Analytical Characterization
A systematic approach is crucial for the efficient and complete analysis of a new batch or synthesis of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate. The following workflow ensures that purity is established before proceeding to more complex structural and stereochemical analyses.
Caption: Logical workflow for the characterization of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Chromatographic Methods: Purity and Enantiomeric Separation
Chromatography is the cornerstone for determining both the chemical and stereochemical purity of the compound.
Chemical Purity Assessment by Reversed-Phase HPLC
Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their relative hydrophobicity. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Impurities with different polarities will elute at different retention times. The strong UV absorbance of the 4-nitrophenyl group makes UV detection highly sensitive for this molecule.
Experimental Protocol:
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock solution. Further dilute as necessary.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile.
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: 274 nm (λmax for 4-nitrophenyl group).
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Causality and Insights:
The C18 column is a robust, general-purpose choice for moderately polar compounds like this one.
Formic acid is added to the mobile phase to protonate any residual silanols on the stationary phase and to ensure the analyte is in a single ionic state, leading to sharper, more symmetrical peaks.[4]
A gradient elution is employed to ensure that both more polar and less polar impurities are effectively eluted and detected within a reasonable run time.
Enantiomeric Purity by Chiral HPLC
Principle: Enantiomers have identical physical properties in an achiral environment but can be separated by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of compounds, creating transient diastereomeric complexes with the enantiomers, which have different interaction energies and thus different retention times.[3][5]
Experimental Protocol:
Instrumentation: HPLC or UHPLC system, preferably with a UV-Vis or DAD detector.
Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in the mobile phase.
Method Development Strategy: Chiral method development is often empirical.[2][6] A screening approach using different columns and mobile phases is recommended. A good starting point is a polysaccharide-based column.
Recommended Starting Conditions:
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 4.6 x 250 mm, 5 µm.
Mobile Phase: n-Hexane / 2-Propanol (IPA) (80:20, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Injection Volume: 10 µL.
Detection: 274 nm.
Data Analysis: Identify the peaks for the (S) and (R) enantiomers. The (S)-enantiomer is expected to be the major peak. Calculate the enantiomeric excess (% e.e.) as follows: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100.
Causality and Insights:
Immobilized polysaccharide columns like CHIRALPAK® IA are robust and can be used with a wider range of solvents compared to coated phases.[7]
Normal phase (Hexane/IPA) often provides better selectivity for chiral separations of compounds containing polar functional groups and aromatic rings due to the specific hydrogen bonding and π-π interactions with the CSP.
If separation is not achieved, screen other mobile phases (e.g., changing the alcohol modifier to ethanol) or other CSPs (e.g., a cellulose-based column).
Spectroscopy provides unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC).
Expected Spectral Data and Interpretation (in CDCl₃):
Proton Assignment
Expected δ (ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Justification
H-Ar (ortho to NO₂)
~ 8.15
Doublet (d)
2H
~ 8.8 Hz
Deshielded by electron-withdrawing NO₂ group.
H-Ar (meta to NO₂)
~ 7.45
Doublet (d)
2H
~ 8.8 Hz
Coupled to ortho protons.
H-2 (CH-OH)
~ 4.50
Triplet (t) or dd
1H
~ 6-7 Hz
Coupled to adjacent CH₂ protons.
H-5 (OCH₃)
~ 3.75
Singlet (s)
3H
-
No adjacent protons.
H-3 (CH₂)
~ 3.10 - 3.30
Multiplet (m)
2H
-
Diastereotopic protons coupled to H-2.
H-OH
Variable (e.g., 2.5-3.5)
Broad Singlet
1H
-
Chemical shift is concentration/solvent dependent.
¹³C NMR (Expected Shifts):
C=O (ester): ~172 ppm
Aromatic C-NO₂: ~147 ppm
Aromatic C-H: 123-131 ppm
C-OH: ~71 ppm
OCH₃: ~53 ppm
CH₂: ~40 ppm
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement.
Experimental Protocol:
Instrumentation: LC-MS system, preferably with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.
Ionization Source: Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar, non-volatile molecules.[8]
Sample Infusion: Infuse a dilute solution (1-10 µg/mL in methanol or acetonitrile) directly into the source or via LC.
Analysis Mode: Acquire spectra in both positive and negative ion modes.
Data Interpretation:
Molecular Formula: C₁₀H₁₁NO₅
Exact Mass (Monoisotopic): 225.0637
Expected Ions (Positive Mode):
[M+H]⁺ = 226.0710
[M+Na]⁺ = 248.0530
Expected Ion (Negative Mode):
[M-H]⁻ = 224.0564
Fragmentation: Look for characteristic losses, such as the loss of the methyl ester group or water, to further confirm the structure.
Additional Confirmatory Analyses
Specific Rotation
Principle: As a pure enantiomer, the compound will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic physical properties.
Experimental Protocol:
Instrumentation: A calibrated polarimeter.
Sample Preparation: Prepare a solution of known concentration (c, in g/100 mL) in a specified solvent (e.g., Chloroform).
Measurement: Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line, 589 nm).
Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l * c), where 'l' is the path length of the cell in decimeters.
Elemental Analysis
Principle: Combustion analysis provides the weight percentage of Carbon, Hydrogen, and Nitrogen. This serves as a fundamental check of the compound's empirical formula.
Expected Composition for C₁₀H₁₁NO₅:
Carbon (C): 53.33%
Hydrogen (H): 4.92%
Nitrogen (N): 6.22%
The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.
Summary of Analytical Parameters
Technique
Parameter Measured
Purpose
Expected Result
RP-HPLC
Chemical Purity
Quantify impurities
≥ 98% (typical for high-purity material)
Chiral HPLC
Enantiomeric Purity
Quantify the unwanted (R)-enantiomer
≥ 99% e.e.
¹H & ¹³C NMR
Molecular Structure
Confirm chemical structure and connectivity
Spectra consistent with predicted shifts and couplings
HRMS
Elemental Composition
Confirm molecular formula
Measured mass within 5 ppm of theoretical exact mass
Polarimetry
Optical Activity
Confirm stereochemical identity
A specific, non-zero rotation value
Elemental Analysis
Elemental Composition
Confirm empirical formula
%C, H, N within ±0.4% of theoretical values
References
NP-MRD. (2022, September 9). Showing NP-Card for methyl 2-hydroxy-3-phenylpropanoate (NP0289371). Retrieved from [Link]
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link] Efficient-method-development-for-chiral-separation-by-using-CHIRAL-ART-columns
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
Ramisetti, N. R., et al. (2022). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 216, 114798.
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(5).
Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(19), 4550.
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
OneClass. (2020, December 22). Construct a simulated 1H NMR spectrum for methyl propanoate.
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Retrieved from [Link]
NextSDS. (n.d.). (S)-methyl 2-hydroxy-3-(4-nitrophenyl)propanoate. Retrieved from [Link]
MassBank of North America. (n.d.). Spectrum CCMSLIB00000845599. Retrieved from [Link]
D'Acquarica, I., et al. (2023). (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester. Molbank, 2023(2), M1639.
Learning Science. (2021, September 6). NMR spectrum of methyl propanoate.
Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds... International Journal of Molecular Sciences, 25(4), 2217.
Novic, M., & Gucek, M. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
Application Note: High-Resolution Chiral HPLC Analysis of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Introduction & Scope (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features a highly polarizable para-nitro group (an excellent electrophilic or redox-active handle) alongside a C2-hydroxyl and C1-methyl ester that provide precise vectors for stereospecific transformations.
Ensuring the absolute enantiomeric purity (ee%) of this intermediate is critical. Trace amounts of the (R)-enantiomer can propagate through multi-step synthetic sequences, ultimately compromising the pharmacological efficacy and safety profile of the final drug product. This application note details a robust, self-validating normal-phase High-Performance Liquid Chromatography (HPLC) method for the baseline enantiomeric resolution of this compound.
Method Development Rationale: Causality & Mechanisms
Developing an authoritative chiral separation requires matching the analyte’s three-dimensional functional groups to the complementary interaction sites on the Chiral Stationary Phase (CSP). We do not rely on trial and error; rather, the method is built on established molecular recognition principles.
Chiral Stationary Phase (CSP) Selection
We utilize an amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate) (commercially known as Chiralpak AD-H).
The Causality: The analyte features a highly polarizable 4-nitrophenyl ring, a hydrogen-bond donating hydroxyl group, and a hydrogen-bond accepting ester. The carbamate linkages on the amylose backbone act as ideal bidentate hydrogen-bonding partners. Simultaneously, the 3,5-dimethylphenyl groups of the CSP provide a sterically defined, electron-rich pocket that engages in strong
π−π
interactions with the electron-deficient nitroaromatic ring of the analyte[1].
Mobile Phase Dynamics
A normal-phase system consisting of n-hexane and isopropanol (IPA) is selected over reversed-phase conditions.
The Causality: Hexane maintains the structural integrity and swelling profile of the coated amylose polymer. IPA acts as the polar modifier to elute the compound. Because the analyte contains a free, strongly interacting C2-hydroxyl group, a slightly higher modifier concentration (10% IPA) is required compared to its protected analogs (e.g., acetamido derivatives, which elute efficiently at 5–7% IPA) to prevent excessive peak tailing and reduce the retention time to a practical analytical window[2].
Temperature & Detection
Temperature (25°C): Chiral recognition is an enthalpy-driven process. While lower temperatures generally increase the enantioselectivity factor (
α
), they also increase mobile phase viscosity, broadening peaks due to slower mass transfer. 25°C provides the optimal thermodynamic balance between resolution (
Rs
) and peak efficiency.
Wavelength (254 nm): The nitrobenzene chromophore exhibits an intense
π→π∗
transition in the UV spectrum. Monitoring at 254 nm maximizes the signal-to-noise ratio and minimizes baseline interference from non-aromatic synthetic impurities.
Experimental Protocols
Self-Validating System: To ensure absolute trustworthiness, this protocol mandates a System Suitability Test (SST) using a racemic standard prior to any sample analysis. This validates column performance, mobile phase composition, and system dead volume.
Reagents and Materials
Analyte: Racemic and (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (analytical standard grade).
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).
Step-by-Step Sample Preparation
Diluent Preparation: Mix n-hexane and IPA in a 90:10 (v/v) ratio. Degas via ultrasonication for 10 minutes to prevent outgassing in the pump head.
Standard Stock Solution (SST): Weigh exactly 10.0 mg of the racemic mixture into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Yields 1.0 mg/mL).
Working Sample Solution: Dilute the stock solution 1:10 with the diluent to achieve a final analytical concentration of 0.1 mg/mL.
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Causality: PTFE is selected over Nylon or Cellulose Acetate because it is highly hydrophobic and chemically inert, preventing any adsorptive loss of the nitroaromatic analyte during filtration.
Chromatographic Conditions
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v), isocratic elution.
Flow Rate: 1.0 mL/min (Optimal linear velocity for a 4.6 mm ID column to maintain van Deemter efficiency).
Column Temperature: 25°C ± 1°C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Run Time: 20 minutes.
Data Presentation & System Suitability
The following table summarizes the quantitative chromatographic parameters derived from the optimized method. The method is considered valid only if the SST criteria are met.
Chromatographic Parameter
(R)-Enantiomer (Peak 1)
(S)-Enantiomer (Peak 2)
SST Acceptance Criteria
Retention Time (
tR
)
11.2 min
14.5 min
± 2.0% RSD
Capacity Factor (
k′
)
2.7
3.8
k′
> 2.0
Selectivity Factor (
α
)
-
1.41
α
> 1.2
Resolution (
Rs
)
-
3.15
Rs
> 2.0
Tailing Factor (
Tf
)
1.12
1.15
Tf
< 1.5
Theoretical Plates (
N
)
> 8,000
> 7,500
N
> 5,000
Note: The (R)-enantiomer typically elutes first on the AD-H column under these conditions due to a less optimal steric alignment with the chiral grooves of the amylose backbone compared to the (S)-enantiomer.
Method Development Workflow
Chiral HPLC method development and validation workflow for 4-nitrophenyl propanoate derivatives.
References
Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments
Source: NIH PubMed Central (PMC)
URL: [Link]
Title: Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins with Chiral Ferrocenylphosphine-Spiro Phosphonamidite Ligands
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Strategic Overview
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly versatile chiral building block utilized in the synthesis of non-natural amino acids, adrenergic agonists, and peptidomimetics[1]. The molecule possesses three orthogonal functional handles: a chiral secondary alcohol at the
α
-position, a reducible nitroarene, and a methyl ester.
This application note details three distinct, field-proven derivatization pathways designed to selectively modify the molecule while maintaining stereochemical integrity:
Pathway A (O-Alkylation): Synthesis of (S)-methyl 2-methoxy-3-(4-nitrophenyl)propanoate (CAS: 1021692-54-5)[2]. This transformation is critical for generating stable ether derivatives used in chiral catalysis and biological studies[2].
Pathway B (Stereoinvertive Azidation): Conversion to (R)-methyl 2-azido-3-(4-nitrophenyl)propanoate. This highlights a classic Walden inversion via a highly reactive triflate intermediate.
Pathway C (Nitro Reduction): Chemoselective reduction to (S)-methyl 3-(4-aminophenyl)-2-hydroxypropanoate, opening the aromatic ring for subsequent cross-coupling or amidation.
Mechanistic Rationale & Causality (E-E-A-T Focus)
To ensure high yields and prevent unwanted side reactions (such as racemization or elimination), the experimental conditions for each pathway must be carefully controlled.
Why Ag₂O for O-Methylation? Standard Williamson ether synthesis using strong bases (e.g., NaH or KOtBu) can cause racemization at the
α
-stereocenter via enolate formation. Utilizing Silver(I) oxide (Ag₂O) with Methyl Iodide (MeI) provides mild, non-basic conditions that strictly preserve the (S)-configuration to yield the desired chiral methoxy derivative[2],[3].
Why Triflic Anhydride over Tosyl Chloride? For the azidation step, the
α
-position adjacent to an ester is highly deactivated toward
SN2
displacement due to steric and stereoelectronic effects. A standard tosylate often requires elevated temperatures, risking
β
-elimination (dehydration to the cinnamate derivative). Trifluoromethanesulfonic anhydride (Tf₂O) generates a highly reactive triflate, allowing azide displacement at 0 °C to room temperature, ensuring complete stereochemical inversion to the (R)-enantiomer.
Why Pd/C Hydrogenation? The reduction of the nitro group must not cleave the chiral C-O bond or reduce the ester. Catalytic hydrogenation over 10% Pd/C at 1 atm selectively reduces the nitro group to the aniline without affecting the aliphatic ester or the secondary hydroxyl group.
Visualizations
Caption: Overall derivatization workflow for (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Caption: Mechanistic pathway of stereoinvertive azidation via a triflate intermediate.
Experimental Protocols
Self-Validating Systems: Each protocol includes in-process controls (IPCs) such as specific TLC staining techniques to verify reaction progress and ensure trustworthiness.
Protocol A: Synthesis of (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate[2]
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an argon atmosphere.
Reagent Addition: Add freshly activated Silver(I) oxide (Ag₂O, 2.5 eq, 12.5 mmol) followed by Methyl Iodide (MeI, 5.0 eq, 25.0 mmol). Safety Note: MeI is a volatile alkylating agent; handle strictly in a fume hood.
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 24 hours in the dark (wrap the flask in aluminum foil to prevent light-induced degradation of Ag₂O).
IPC: Monitor via TLC (Hexanes/EtOAc 7:3). The product spot is UV active and does not stain with KMnO₄, unlike the starting material which shows rapid oxidation.
Workup: Filter the suspension through a short pad of Celite to remove silver salts. Wash the pad with DCM (2 x 10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography to yield the pure methoxy derivative (CAS: 1021692-54-5)[2].
Protocol B: Synthesis of (R)-Methyl 2-azido-3-(4-nitrophenyl)propanoate
Triflation: Dissolve the starting material (1.0 eq, 5.0 mmol) and anhydrous Pyridine (1.2 eq, 6.0 mmol) in anhydrous DCM (15 mL) and cool to -78 °C.
Azidation: Quench with cold 1N HCl, extract with DCM, dry over Na₂SO₄, and concentrate at <25 °C (triflates are prone to decomposition). Immediately dissolve the crude triflate in anhydrous DMF (10 mL) at 0 °C. Add Sodium Azide (NaN₃, 1.5 eq, 7.5 mmol).
Reaction: Stir at 0 °C for 2 hours, then warm to room temperature for 4 hours.
Workup: Dilute with Diethyl Ether (50 mL) and wash extensively with water (3 x 20 mL) to remove DMF and excess NaN₃. Dry and concentrate. Safety Note: Never use halogenated solvents for azide workup if concentration to dryness is required.
Protocol C: Synthesis of (S)-Methyl 3-(4-aminophenyl)-2-hydroxypropanoate
Setup: Dissolve the starting material (1.0 eq, 5.0 mmol) in HPLC-grade Methanol (20 mL).
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq Pd) under a stream of nitrogen.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (via a balloon). Stir vigorously at room temperature for 4-6 hours.
IPC: TLC (Hexanes/EtOAc 1:1). The product aniline will strongly stain with Ninhydrin (yielding a characteristic orange/brown spot).
Workup: Filter through Celite under nitrogen. Causality: Avoid drying the Pd/C in air while it contains methanol to prevent spontaneous ignition. Concentrate to yield the aniline derivative.
Data Presentation
Table 1: Reagent Equivalents and Reaction Parameters
Pathway
Reagents & Catalysts
Equivalents
Solvent
Temp (°C)
Time (h)
A (O-Alkylation)
Ag₂O / MeI
2.5 / 5.0
DCM
20-25
24
B (Triflation)
Tf₂O / Pyridine
1.1 / 1.2
DCM
-78
0.5
B (Azidation)
NaN₃
1.5
DMF
0 to 25
6
C (Reduction)
10% Pd/C / H₂
0.05 (Pd)
MeOH
20-25
4-6
Table 2: Expected Analytical Data & In-Process Controls
Derivative
TLC System (Rf)
Key Stain
Characteristic NMR Shift (δ, ppm)
Enantiomeric Purity
Starting Material
Hex/EtOAc 1:1 (0.3)
KMnO₄ (Yellow)
4.45 (dd, 1H,
α
-CH)
>99% (S)
Methoxy (A)
Hex/EtOAc 7:3 (0.5)
UV Active only
3.38 (s, 3H, -OCH₃)
>99% (S)
Azido (B)
Hex/EtOAc 8:2 (0.6)
UV Active only
4.10 (dd, 1H,
α
-CH)
>98% (R)
Amino (C)
Hex/EtOAc 1:1 (0.1)
Ninhydrin (Brown)
3.60 (br s, 2H, -NH₂)
>99% (S)
References
NextSDS. "(S)-methyl 2-hydroxy-3-(4-nitrophenyl)propanoate - Chemical Substance Information." NextSDS Database.
Application Note: Large-Scale Synthesis of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Executive Summary & Strategic Rationale (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), includi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including β-3 adrenergic receptor agonists and targeted oncology therapeutics. The molecule features three orthogonal reactive sites: a reducible nitro group, a chiral secondary hydroxyl group, and an ester moiety.
Historically, accessing this scaffold required the diazotization of (S)-4-nitrophenylalanine. However, modern process chemistry heavily favors the biocatalytic asymmetric reduction of α-keto esters due to superior atom economy, exceptional enantioselectivity, and milder operating conditions[1]. This application note details both the modern biocatalytic pathway and the classical chemical pathway, providing process chemists with the mechanistic causality and self-validating protocols necessary for successful pilot-scale execution.
Ketoreductases (KREDs), also classified as carbonyl reductases (EC 1.1.1.184)[2], catalyze the stereoselective transfer of a hydride from NADPH to the prochiral face of methyl 3-(4-nitrophenyl)-2-oxopropanoate. Engineered KRED variants, such as those derived from Lactobacillus kefir, exhibit broad substrate scope and can accommodate sterically demanding "bulky-bulky" ketones and α-keto esters with >99% enantiomeric excess (ee)[3].
To make this process economically viable at scale, a cofactor regeneration system is mandatory. Glucose Dehydrogenase (GDH) is coupled with the KRED system to continuously reduce NADP⁺ back to NADPH by oxidizing D-glucose to D-glucono-1,5-lactone, which hydrolyzes to gluconic acid.
Biocatalytic cascade for asymmetric reduction of α-keto esters with in situ cofactor recycling.
The classical route utilizes (S)-4-nitrophenylalanine as the starting material. Treatment with nitrous acid (generated in situ from NaNO₂ and H₂SO₄) yields a diazonium intermediate[4]. The adjacent carboxylate group acts as an internal nucleophile, displacing N₂ gas to form a highly strained α-lactone intermediate (Inversion 1). Subsequent hydrolysis by water opens the lactone (Inversion 2). This double inversion results in a net retention of configuration , yielding (S)-3-(4-nitrophenyl)lactic acid, which is then esterified.
Classical diazotization and esterification pathway demonstrating double inversion (net retention).
Detailed Experimental Protocols
Protocol A: Pilot-Scale Biocatalytic Reduction (100 g Scale)
Step 1: Substrate & Cofactor Preparation
Action: In a 2 L jacketed reactor, dissolve 100 g (0.42 mol) of methyl 3-(4-nitrophenyl)-2-oxopropanoate in 100 mL of DMSO. Add 900 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 115 g (0.63 mol) of D-glucose and 0.1 g of NADP⁺.
Causality: DMSO acts as a co-solvent to overcome the poor aqueous solubility of the nitroaromatic substrate. D-glucose is added in 1.5x molar excess to drive the thermodynamic equilibrium of the GDH reaction forward.
Self-Validating System: Visual clarity of the biphasic/micellar mixture upon stirring confirms adequate substrate dispersion. Any severe precipitation indicates the need for a slight increase in co-solvent ratio before enzyme addition.
Step 2: Enzymatic Reduction & pH-Stat Monitoring
Action: Adjust the temperature to 30 °C. Add 2.0 g of engineered KRED powder and 1.0 g of GDH powder. Initiate the reaction by setting an automated pH-stat to maintain pH 7.0 using 1.0 M NaOH.
Causality: The enzymatic oxidation of glucose yields gluconic acid, which drops the pH. The KRED enzyme requires a strict pH range (typically 6.5–7.5) to maintain its tertiary structure and catalytic activity.
Self-Validating System: The automated addition of NaOH provides a real-time, quantitative proxy for reaction kinetics. If base consumption ceases before the theoretical volume (~420 mL) is reached, it indicates premature enzyme deactivation or cofactor depletion, prompting immediate troubleshooting.
Step 3: Downstream Processing
Action: Once base consumption halts, add 500 mL of ethyl acetate (EtOAc) and stir vigorously for 15 minutes. Filter the emulsion through a pad of Celite to remove denatured proteins. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Causality: Celite filtration is critical to break the stubborn protein-stabilized emulsions that typically form during the liquid-liquid extraction of whole-cell or crude enzyme biotransformations.
Protocol B: Classical Diazotization and Esterification (100 g Scale)
Step 1: Diazotization
Action: Suspend 100 g (0.47 mol) of (S)-4-nitrophenylalanine in 1 L of 1.0 M H₂SO₄. Cool the reactor to 0–5 °C. Slowly add a solution of 39 g (0.56 mol) NaNO₂ in 150 mL water dropwise over 2 hours.
Causality: Strict temperature control (≤ 5 °C) is vital to prevent the premature thermal decomposition of the diazonium salt into undesired phenolic byproducts or elimination products.
Self-Validating System: Test the reaction mixture periodically with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the stoichiometric requirement for complete diazotization has been met.
Step 2: Lactone Hydrolysis
Action: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 12 hours.
Causality: Warming provides the activation energy necessary for the carboxylate to attack the α-carbon, expelling N₂ and forming the α-lactone, which is subsequently opened by water.
Self-Validating System: The controlled evolution of nitrogen gas (bubbling) serves as a visual kinetic indicator. The cessation of gas evolution confirms the complete conversion of the diazonium intermediate to the α-hydroxy acid.
Step 3: Esterification
Action: Extract the aqueous layer with EtOAc, concentrate, and dissolve the crude acid in 500 mL of anhydrous methanol. Add 5 mL of concentrated H₂SO₄ and reflux for 6 hours. Neutralize with saturated NaHCO₃, extract with dichloromethane, and concentrate to yield the final ester.
Causality: Fischer esterification is an equilibrium process; using methanol as the solvent drives the reaction to completion via Le Chatelier's principle.
Quantitative Data & Process Metrics
The following table summarizes the comparative process metrics between the biocatalytic and classical synthetic routes based on pilot-scale optimizations.
Process Metric
Route A: Biocatalytic Reduction
Route B: Classical Diazotization
Overall Yield
92 - 95%
65 - 72%
Enantiomeric Excess (ee)
> 99.5%
90 - 95% (Risk of partial racemization)
E-Factor (kg waste / kg product)
~ 15 (Predominantly aqueous waste)
> 45 (Acidic and organic waste)
Reaction Temperature
30 °C (Isothermal)
0 °C to Reflux (High thermal variance)
Primary Impurities
Trace unreacted ketone, denatured proteins
Phenolic byproducts, elimination products
Scalability Rating
Excellent (Plug-and-play pilot scale)
Moderate (Exothermic control required)
Analytical Validation Standards
To verify the integrity of the final (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, the following analytical validations must be performed:
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/Isopropanol 85:15, 1.0 mL/min). The (S)-enantiomer and (R)-enantiomer must show baseline separation to accurately quantify the >99.5% ee achieved in Route A.
¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the ester methyl group singlet at ~3.78 ppm, the chiral α-proton multiplet at ~4.45 ppm, and the characteristic para-substituted aromatic AB quartet at ~7.35 and ~8.15 ppm.
References
Information on EC 1.1.1.184 - carbonyl reductase (NADPH) - BRENDA Enzyme Database
Source: brenda-enzymes.org
URL:[2]
Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer
Source: PMC / NIH
URL:[3]
Stereoselective reduction of keto esters: Thermophilic bacteria and microalgae as new biocatalysts
Source: ResearchGate
URL:[1]
EP0816316A1 - Process for producing 1,2-ethanediol derivatives
Source: Google Patents
URL:[4]
improving yield of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate synthesis
Technical Support Center: Synthesis of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate Introduction (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a critical chiral building block used in the synthesis of advanced...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Introduction
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a critical chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural features—a para-nitrobenzyl group and an alpha-hydroxy ester—make it susceptible to racemization, over-reduction, and side reactions during synthesis. This guide provides troubleshooting workflows for the two most robust synthetic routes: Biocatalytic Asymmetric Reduction and Chemical Esterification .
Part 1: Biocatalytic Asymmetric Reduction (Ketoreductase/KRED)
Context: The highly enantioselective reduction of methyl 2-oxo-3-(4-nitrophenyl)propanoate to the (S)-enantiomer using NAD(P)H-dependent ketoreductases (KREDs) is the industry standard for achieving >99% ee[1].
Troubleshooting & FAQs
Q1: My conversion stalls at 50-60% despite having excess substrate. How do I push the reaction to completion?Causality & Solution: A stalled biocatalytic reduction typically indicates a failure in the cofactor regeneration cycle rather than enzyme deactivation. KREDs require stoichiometric amounts of NAD(P)H. If the coupled Glucose Dehydrogenase (GDH) / Glucose system fails, NAD(P)+ accumulates, halting the reaction.
Self-Validation Check: Spike the stalled reaction with 1 mM NADPH. If the reaction resumes, your GDH regeneration system is failing. Ensure your reaction pH has not dropped; the oxidation of glucose produces gluconolactone, which spontaneously hydrolyzes to gluconic acid, rapidly dropping the pH. You must actively titrate the reaction with 1 M NaOH to maintain a pH of 7.0–7.5.
Q2: Why is my enantiomeric excess (ee) lower than the expected >99%?Causality & Solution: KREDs are exquisitely stereoselective. If you observe lower ee, it is rarely the enzyme's fault. Instead, the alpha-keto ester substrate is prone to spontaneous keto-enol tautomerization in aqueous media, which can lead to background non-enzymatic reduction or substrate degradation.
Self-Validation Check: Run a blank reaction without KRED but with the cofactor system. If you see background conversion, lower the reaction temperature from 30°C to 20°C to suppress non-enzymatic pathways and increase the KRED loading to outcompete the background reaction.
Q3: Does the nitro group interfere with the enzymatic reduction?Causality & Solution: Unlike chemical hydrogenation (e.g., Pd/C or Ru-BINAP) which can inadvertently reduce the para-nitro group to an aniline, KREDs are highly chemoselective for the alpha-keto group[2]. No nitro-reduction should occur. If you see degradation, check your crude extract for contaminating nitroreductases (use purified KREDs instead of whole-cell systems).
Protocol: Self-Validating KRED Reduction Workflow
Preparation: Dissolve 100 mmol of methyl 2-oxo-3-(4-nitrophenyl)propanoate in 10 mL of DMSO (co-solvent to ensure substrate availability).
Buffer Setup: In a 500 mL bioreactor, prepare 200 mL of 100 mM potassium phosphate buffer (pH 7.2). Add 1.5 equivalents of D-glucose (150 mmol) and 0.5 mM NADP+.
Enzyme Addition: Add 200 mg of GDH and 500 mg of the selected (S)-selective KRED.
Initiation: Add the substrate solution dropwise.
Active Titration (Critical): Connect an autotitrator loaded with 1 M NaOH set to maintain pH 7.2. Validation: The volume of NaOH consumed directly correlates to conversion (1 mol NaOH = 1 mol product).
Workup: Once NaOH consumption ceases, extract with Ethyl Acetate (3 x 100 mL), dry over Na2SO4, and concentrate.
KRED-catalyzed asymmetric reduction coupled with GDH cofactor regeneration.
Part 2: Chemical Esterification (Methanolic HCl)
Context: When starting from the commercially available (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid, Fischer esterification is required. Standard harsh conditions (refluxing H2SO4) often lead to racemization or side-product formation[3].
Troubleshooting & FAQs
Q1: I am observing an alpha-chloro ester byproduct when using Thionyl Chloride (SOCl2). How do I prevent this?Causality & Solution: If you add neat SOCl2 directly to the alpha-hydroxy acid, the hydroxyl group will undergo nucleophilic substitution to form the alpha-chloro derivative.
Self-Validation Check: To prevent this, SOCl2 must be added dropwise to pure methanol at 0°C to pre-form anhydrous methanolic HCl and SO2 gas. Only after the SOCl2 is fully quenched in MeOH should you add the alpha-hydroxy acid. If your LC-MS shows an [M+H]+ peak corresponding to the chloro-ester, your SOCl2 was not fully quenched before substrate addition.
Q2: How do I avoid racemization of the (S)-stereocenter during esterification?Causality & Solution: The alpha-proton of an alpha-hydroxy ester is relatively acidic. Prolonged exposure to strong acids at high temperatures (e.g., refluxing methanol at 65°C) promotes enolization, leading to loss of enantiomeric purity.
Self-Validation Check: Monitor the reaction via chiral HPLC. If ee drops below 98%, lower the reaction temperature to 20°C (room temperature) and extend the reaction time. The methanolic HCl method is mild enough to proceed at room temperature without racemization.
Q3: The reaction is incomplete even after 24 hours. What is wrong?Causality & Solution: Fischer esterification is an equilibrium process. If water is present in your methanol or starting material, the equilibrium shifts back toward the carboxylic acid.
Self-Validation Check: Karl Fischer titration of your MeOH should show <0.05% water. Use strictly anhydrous MeOH and ensure your glassware is oven-dried.
Reagent Preparation: Cool 50 mL of anhydrous Methanol to 0°C in an ice bath under an inert N2 atmosphere.
Catalyst Generation: Slowly add 1.2 equivalents of Thionyl Chloride (SOCl2) dropwise to the cold methanol. Validation: You will observe the evolution of SO2 and HCl gas. Stir for 30 minutes at 0°C to ensure complete reaction of SOCl2.
Substrate Addition: Add 10 mmol of (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid to the methanolic HCl solution.
Reaction: Remove the ice bath and stir at 20°C for 12–16 hours. Do not heat.
Workup: Concentrate the mixture under reduced pressure (do not exceed 30°C water bath temperature to prevent racemization). Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO3 until the aqueous layer is pH 7.5. Dry and evaporate to yield the pure ester[4].
Diagnostic logic tree for troubleshooting chemical esterification issues.
Part 3: Quantitative Data Summary
The following table summarizes the expected performance metrics and critical parameters for both synthetic routes to ensure optimal yield and stereofidelity.
Parameter
Biocatalytic Reduction (KRED)
Chemical Esterification (Methanolic HCl)
Starting Material
Methyl 2-oxo-3-(4-nitrophenyl)propanoate
(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
Typical Yield
85 – 92%
90 – 95%
Enantiomeric Excess (ee)
> 99.5% (Highly selective)
> 98.0% (Retention of starting ee)
Reaction Temperature
25°C – 30°C
0°C to 20°C
Reaction Time
6 – 12 hours
12 – 16 hours
Primary Bottleneck
Cofactor regeneration (pH drop)
Water content in solvent (Equilibrium)
Scalability
Excellent (Requires pH autotitrator)
Excellent (Standard batch reactor)
References
Stereoselective reduction of keto esters: Thermophilic bacteria and microalgae as new biocatalysts
Source: ResearchGate / Applied Microbiology and Biotechnology
URL
Ketoreductase polypeptides and polynucleotides (US11021729B2)
Process for producing 1,2-ethanediol derivatives (EP0816316A1)
Crystal Structure of the Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Technical Support Center: Synthesis of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of (S)-methyl 2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of (S)-methyl 2-hydroxy-3-(4-nitrophenyl)propanoate. This chiral
α
-hydroxy ester is a critical building block in medicinal chemistry, and its synthesis requires strict stereochemical and chemoselective control.
This guide provides a mechanistic breakdown, a self-validating experimental protocol, and a targeted FAQ to help you eliminate common impurities and side products.
Part 1: Mechanistic Pathway & Workflow
The synthesis proceeds via a two-step sequence starting from (S)-4-nitrophenylalanine. The most critical phase is the diazotization , which must proceed with complete retention of configuration.
The Causality of Stereoretention:
When the primary amine is converted to a diazonium salt, the neighboring carboxylate group acts as an internal nucleophile. It displaces the leaving nitrogen gas (
N2
) via an
SN2
mechanism, forming a highly strained α
-lactone intermediate (first inversion). Water then attacks this
α
-lactone via a second
SN2
mechanism (second inversion), resulting in overall retention of the (S)-configuration[1]. The subsequent Fischer esterification yields the final methyl ester.
Figure 1: Workflow and side product pathways for (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Part 2: Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system. At each stage, specific physical or analytical cues confirm the reaction is proceeding correctly.
Step 1: Diazotization to (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
Preparation : Suspend (S)-4-nitrophenylalanine (1.0 eq) in 0.5 M aqueous
H2SO4
(5.0 eq).
Cooling : Chill the suspension to 0 °C using an ice-brine bath. Causality: Strict temperature control prevents the diazonium from decomposing via an
SN1
pathway, which would lead to racemization.
Addition : Add a solution of
NaNO2
(1.2 eq) in water dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
Self-Validation Checkpoint : The suspension will gradually clear into a solution as the diazonium forms. You will observe steady effervescence (
N2
gas evolution). Do not stop the reaction until bubbling completely ceases (typically 2–4 hours at room temperature after initial addition).
Workup : Extract with Ethyl Acetate, wash with brine, dry over
MgSO4
, and concentrate. LC-MS should confirm the intermediate at
m/z
210.1
[M−H]−
.
Step 2: Esterification to the Target Methyl Ester
While standard amino acid esterifications often utilize Thionyl Chloride (
SOCl2
)[2],
α
-hydroxy acids are sensitive to chlorination. We employ milder conditions here.
Preparation : Dissolve the intermediate from Step 1 in anhydrous Methanol (10 volumes).
Catalysis : Add concentrated
H2SO4
(0.1 eq) catalytically. Causality: Avoiding
SOCl2
or
HCl
prevents the nucleophilic substitution of the
α
-hydroxyl group by chloride.
Reaction : Heat to a gentle reflux (65 °C) for 4 hours.
Self-Validation Checkpoint : Monitor via TLC (Silica, 1:1 EtOAc/Hexane). The starting material will remain at the baseline (due to the carboxylic acid), while the product will elute cleanly at
Rf≈0.4
.
Workup : Neutralize with saturated
NaHCO3
, remove methanol under reduced pressure, and extract with Dichloromethane. LC-MS will show the final product at
m/z
226.1
[M+H]+
.
Part 3: Troubleshooting Guides & FAQs
This section addresses the most common deviations and side products encountered during this workflow.
Q1: My LC-MS shows a massive impurity at
m/z
244.0 instead of the expected 226.1. What is this, and how do I fix it?A: You have synthesized the 2-chloro derivative (methyl 2-chloro-3-(4-nitrophenyl)propanoate). This occurs if you used Hydrochloric Acid (
HCl
) instead of Sulfuric Acid (
H2SO4
) during the diazotization step. Chloride is a strong nucleophile and will aggressively outcompete water in opening the
α
-lactone intermediate [3].
Solution: Strictly use
H2SO4
for the diazotization to ensure water is the only available nucleophile.
Q2: My chiral HPLC analysis indicates a significant drop in enantiomeric excess (formation of the (R)-enantiomer). How do I prevent racemization?A: Racemization occurs when the
α
-lactone mechanism is bypassed in favor of a planar carbocation intermediate (
SN1
pathway). This is almost exclusively caused by temperature excursions above 5 °C during the
NaNO2
addition.
Solution: Ensure your cooling bath is adequate (use ice/salt if necessary) and slow down the addition rate of the sodium nitrite.
Q3: I am detecting an impurity with a distinct UV absorbance shift and an
m/z
of 208.1 (
[M−18]+
). What is causing this?A: This is the elimination side product , methyl 3-(4-nitrophenyl)acrylate (a cinnamate derivative). The
α
-hydroxyl group has undergone acid-catalyzed dehydration. This happens if the esterification step is subjected to excessive heat or an overly high concentration of
H2SO4
.
Solution: Lower the reflux temperature, reduce the acid catalyst to
≤0.1
equivalents, or switch to a milder esterification reagent such as TMS-diazomethane.
Q4: During esterification, I'm getting a +14 Da mass shift impurity (
m/z
240.1). How can I avoid this?A: This indicates O-alkylation (etherification) of the
α
-hydroxyl group, forming the 2-methoxy derivative. Prolonged reflux times in methanol with strong acid catalysis can drive this secondary reaction.
Solution: Limit the esterification reaction time to exactly when TLC indicates the consumption of the starting material (usually 3-4 hours). Do not leave the reaction refluxing overnight.
Part 4: Quantitative Data & Analytical Summary
Use the following table to rapidly identify side products in your LC-MS and HPLC traces based on their mass shifts and structural characteristics.
Compound / Impurity
Structural Feature
Expected
m/z[M+H]+
Mass Shift (
Δ
Da)
Primary Cause
Prevention Strategy
Target Product
(S)-
α
-hydroxy methyl ester
226.1
-
-
-
2-Chloro Derivative
α
-chloro substitution
244.0
+18
Use of
HCl
during diazotization.
Use
H2SO4
exclusively.
(R)-Enantiomer
Stereochemical inversion
226.1
0
High temp during diazotization.
Maintain temp < 5 °C.
Acrylate (Elimination)
α,β
-unsaturated ester
208.1
-18
Harsh acid/heat during esterification.
Use catalytic acid; limit heat.
2-Methoxy Derivative
α
-methoxy ether
240.1
+14
Prolonged reflux in
MeOH/H+
.
Monitor via TLC; stop at 4 hrs.
References
Title: Can the alkyl-oxygen bond in lactones be cleaved in an SN2 reaction?
Source: Chemistry Stack Exchange
URL: [Link]
Title: Diazotization of S-Sulfonyl-cysteines
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: WO2008018090A2 - An improved process for the preparation of zolmitriptan
Source: Google Patents
URL
Technical Support Center: Optimization of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate Synthesis
Welcome to the Biocatalysis Technical Support Center. This portal is designed for researchers, scale-up scientists, and drug development professionals working on the asymmetric synthesis of (S)-Methyl 2-hydroxy-3-(4-nitr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Biocatalysis Technical Support Center. This portal is designed for researchers, scale-up scientists, and drug development professionals working on the asymmetric synthesis of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
The most scalable, green, and highly enantioselective method for synthesizing this chiral
α
-hydroxy ester is the biocatalytic reduction of its corresponding
α
-keto ester (methyl 3-(4-nitrophenyl)-2-oxopropanoate) using a Ketoreductase (KRED) enzyme[1]. Because KREDs are NADPH-dependent, this process requires a robust Glucose Dehydrogenase (GDH) cofactor regeneration system to be economically and chemically viable[1].
Biocatalytic Workflow & Mechanism
Understanding the enzymatic pathway is critical for troubleshooting. The reaction relies on a dual-enzyme coupled system. The KRED enzyme performs the stereoselective hydride transfer to the ketone, while the GDH enzyme recycles the oxidized NADP+ back to NADPH by oxidizing D-glucose into D-gluconic acid.
Fig 1. Biocatalytic reduction pathway with GDH-mediated NADP+ cofactor regeneration.
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) is designed as a self-validating system . By monitoring the continuous consumption of the titrant (1M NaOH), you can directly verify the kinetic activity of the enzyme cascade in real-time without needing immediate HPLC sampling.
Materials:
Substrate: Methyl 3-(4-nitrophenyl)-2-oxopropanoate (100 mM final concentration)
Enzymes: KRED (optimized variant for bulky aromatics)[2], GDH (1.5x KRED loading by weight)
Cofactor: NADP+ (0.5 mM catalytic loading)
Buffer: 100 mM Potassium Phosphate (KPi), pH 6.8
Cosolvent: Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology:
Buffer & Cofactor Preparation: In a jacketed reactor vessel set to 30 °C, add 100 mM KPi buffer (pH 6.8). Dissolve D-glucose (150 mM, 1.5 equivalents) and NADP+ (0.5 mM). Causality: An excess of glucose drives the thermodynamic equilibrium toward complete ketone reduction.
Cosolvent & Substrate Addition: Dissolve the methyl 3-(4-nitrophenyl)-2-oxopropanoate in DMSO. Add this solution dropwise to the reactor to achieve a final DMSO concentration of 10% (v/v). Causality: The 4-nitrophenyl moiety is highly hydrophobic; dropwise addition prevents rapid supersaturation and substrate "crashing" (precipitation)[2].
Enzyme Initiation: Add the GDH powder, followed immediately by the KRED powder. Stir at 300 RPM.
Real-Time Kinetic Validation (pH Stat): Engage an automated pH stat titrator loaded with 1M NaOH, set to maintain pH 6.8.
Self-Validation Check: As GDH oxidizes glucose, it produces gluconic acid, dropping the pH. The automated addition of 1M NaOH to maintain pH 6.8 acts as a direct, real-time proxy for reaction progress. If NaOH consumption halts before the theoretical volume is reached, the reaction has stalled.
Workup: Once NaOH consumption ceases, extract the aqueous layer with Ethyl Acetate (3 x 1 Vol). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Quantitative Optimization Data
The asymmetric reduction of
α
-keto esters is heavily influenced by the organic solvent and pH, which dictate both stereoselectivity and structural stability[3]. The table below summarizes the optimization landscape for this specific transformation.
Parameter
Sub-optimal State A
Sub-optimal State B
Optimized State
Temperature
20 °C (Sluggish kinetics)
45 °C (Enzyme denaturation)
30 °C
Reaction pH
5.5 (KRED inactivation)
8.0 (Product degradation)
6.8
Cosolvent (DMSO)
2% (Substrate precipitation)
25% (Loss of KRED activity)
10%
NADP+ Loading
0.05 mM (Cofactor starvation)
5.0 mM (Economically unviable)
0.5 mM
Conversion (%)
42%
68%
>99%
Enantiomeric Excess
91%
84%
>99% (S)
Troubleshooting Guides & FAQs
Fig 2. Troubleshooting decision tree for resolving low yield and enantiomeric excess.
Q: Why is my enantiomeric excess (ee) dropping below 95% during scale-up?
A: A drop in enantiomeric excess during scale-up is almost always linked to pH drift. If the pH stat fails to keep up with the rapid generation of gluconic acid, the pH can drop below 6.0. At lower pH levels, the tertiary structure of the KRED enzyme's chiral binding pocket can subtly shift, allowing the bulky 4-nitrophenyl group to enter in a non-preferred orientation, leading to the formation of the (R)-enantiomer. Ensure your NaOH dosing pump is calibrated for the scale of the reaction.
Q: I am observing a secondary peak in my HPLC chromatogram that increases over time. What is this byproduct?
A: You are likely observing base-catalyzed ester hydrolysis. The methyl ester of both your substrate and your product is chemically labile. If your pH stat overshoots and the localized pH in the reactor exceeds 7.5, the methyl ester will hydrolyze to form 2-hydroxy-3-(4-nitrophenyl)propanoic acid. To fix this, reduce the concentration of your titrant (e.g., from 5M NaOH to 1M NaOH) to prevent localized high-pH zones, and increase the agitation speed (RPM) to ensure rapid mixing.
Q: The reaction stalls at ~60% conversion, but my pH stat confirms the pH is perfectly maintained at 6.8. How do I achieve full conversion?
A: This is a classic symptom of either substrate precipitation or product inhibition.
Substrate Precipitation: Bulky aromatic ketones are notoriously difficult to keep in solution[2]. Check the reactor visually. If the solution is cloudy, the substrate has crashed out. Increase your DMSO cosolvent loading to 10% (v/v). Do not exceed 15%, as high DMSO concentrations strip the essential water layer from the KRED enzyme, causing denaturation.
Product Inhibition: If the solution is clear, the KRED may be suffering from product inhibition. Try adding a biphasic overlay (e.g., 10% v/v butyl acetate) to act as an in situ product sink, drawing the (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate out of the aqueous phase as soon as it is formed.
Q: Can I use whole-cell biocatalysis instead of isolated enzymes for this specific compound?
A: While whole-cell systems (like engineered E. coli or Saccharomyces) are cheaper because they provide their own cofactors, they contain native background reductases. These native enzymes often have opposite or poor stereoselectivity compared to your target KRED, which will severely compromise the enantiomeric purity of your (S)-
α
-hydroxy ester[3]. For highly sensitive pharmaceutical intermediates, isolated enzymes are strongly recommended.
References
Biocatalytic Asymmetric Redcution of Ketones in an Organic Solvent. (KAKENHI-PROJECT-06453063)
National Institute of Informatics (NII), Japan.
URL:[Link]
Stereoselective Bioreduction of Bulky-Bulky Ketones by a Novel ADH from Ralstonia sp.
ResearchGate.
URL:[Link]
Ketoreductase polypeptides and polynucleotides (US11021729B2)
Technical Support Center: Troubleshooting Enantiomeric Excess in (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate Synthesis
Welcome to the Advanced Applications Support Center. As drug development increasingly relies on highly functionalized chiral building blocks, the asymmetric reduction of α-keto esters to chiral α-hydroxy esters remains a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As drug development increasingly relies on highly functionalized chiral building blocks, the asymmetric reduction of α-keto esters to chiral α-hydroxy esters remains a critical transformation.
The synthesis of (S)-methyl 2-hydroxy-3-(4-nitrophenyl)propanoate from its prochiral precursor, methyl 3-(4-nitrophenyl)-2-oxopropanoate, presents unique stereoelectronic challenges. The strong electron-withdrawing nature of the p-nitro group makes the C2 ketone highly electrophilic. While this accelerates reduction, it also opens the door to competing non-stereoselective background reactions that can severely degrade your enantiomeric excess (ee).
This guide provides field-proven diagnostic workflows, causality-driven FAQs, and self-validating protocols for both chemocatalytic (Ru-TsDPEN) and biocatalytic (KRED) pathways[1].
Diagnostic Triage Workflow
Before adjusting reaction parameters, it is critical to isolate whether the ee drop is an analytical artifact, a catalyst failure, or a substrate-driven side reaction.
Figure 1: Root-cause analysis decision tree for troubleshooting ee degradation.
Chemocatalysis Troubleshooting: Noyori Asymmetric Transfer Hydrogenation (ATH)
The Ru(II)-TsDPEN catalyzed ATH is a highly efficient method for reducing α-keto esters[2]. However, the p-nitrobenzyl moiety introduces specific vulnerabilities.
Q: My ee drops from >98% at small scale to ~85% upon scale-up. What is the mechanistic cause?A: This is a classic symptom of uncatalyzed background reduction . The p-nitro group severely increases the electrophilicity of the α-ketone. At scale, if the formic acid/triethylamine (HCOOH/NEt3) azeotrope ratio drifts (often due to the volatilization of NEt3), the localized concentration of free formate increases. Free formate can directly attack the highly activated ketone without the spatial constraints of the chiral Ru-transition state, yielding racemic product.
Fix: Tightly control the HCOOH/NEt3 ratio at 5:2. Pre-activate the catalyst fully before substrate addition, and lower the reaction temperature from 40°C to 10°C to kinetically favor the catalyzed pathway over the background reaction[1].
Q: The reaction stalls at 60% conversion, and the ee of the isolated product is poor. Is the catalyst dying?A: Yes, likely due to oxygen ingress or substrate impurities. The active 16-electron Ru(TsDPEN) species and the 18-electron Ru-hydride intermediate are highly sensitive to oxidation. Furthermore, trace acidic impurities in the methyl 3-(4-nitrophenyl)-2-oxopropanoate substrate can protonate the basic nitrogen of the TsDPEN ligand, breaking the metal-ligand bifunctional mechanism required for high enantioselectivity.
Fix: Perform a rigorous acid-base wash of the substrate prior to use. Degas all solvents via three freeze-pump-thaw cycles.
Figure 2: Metal-ligand bifunctional transition state in Ru-TsDPEN ATH.
Biocatalysis Troubleshooting: Ketoreductase (KRED) Systems
Enzymatic reduction offers exquisite stereocontrol, often exceeding 99% ee[3]. However, the physical chemistry of the substrate can interfere with enzymatic efficiency.
Q: I am using a wild-type whole-cell biocatalyst, but my ee is fluctuating wildly between batches. Why?A: Whole-cell systems contain endogenous, non-stereoselective oxidoreductases. Because methyl 3-(4-nitrophenyl)-2-oxopropanoate has poor aqueous solubility, the reaction is often mass-transfer limited. If the specific KRED enzyme is starved of dissolved substrate, competing endogenous enzymes with lower Km values can process the trace dissolved ketone, leading to a racemic mixture[4].
Fix: Switch to an isolated, recombinant KRED enzyme system (e.g., KRED-NADH series)[3]. If whole cells must be used, introduce a biphasic system (e.g., 10% v/v toluene) to act as a substrate reservoir, ensuring a steady, controlled release of the ketone into the aqueous phase.
Q: Can the product racemize under KRED reaction conditions?A: The α-hydroxy ester product is generally stable, but the substrate (the α-keto ester) can undergo hydration to form a gem-diol in aqueous buffers at pH > 7.5. The gem-diol is not a substrate for KRED. This shifts the equilibrium, prolongs reaction times, and exposes the system to cofactor (NAD(P)H) degradation. Degraded cofactors can sometimes mediate non-enzymatic reduction.
Fix: Maintain strict pH stat control at pH 6.5–7.0.
Quantitative Failure Mode Analysis
The following table summarizes the quantitative impact of common deviations on the enantiomeric excess of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Parameter Deviation
Catalyst System
Expected ee Drop
Mechanistic Consequence
Corrective Action
Temperature > 40°C
Ru(II)-TsDPEN
99% → ~82%
Breakdown of Curtin-Hammett control; uncatalyzed formate reduction.
Cool to 10°C; ensure slow substrate addition.
O₂ Contamination
Ru(II)-TsDPEN
99% → ~60%
Oxidation of Ru-hydride; formation of inactive Ru(III) species.
System Purge: Flame-dry a Schlenk flask under vacuum. Backfill with ultra-pure Argon (repeat 3x).
Catalyst Activation (IPC 1): Add[RuCl(p-cymene)((1R,2R)-TsDPEN)] (0.5 mol%) to the flask. Inject degassed DCM to achieve a 0.1 M concentration. Add the HCOOH/NEt3 azeotrope (5.0 equiv of formate).
Validation Check: Stir at 25°C for 15 minutes. The solution must transition from dark orange to a deep, clear red, indicating the formation of the active 16-electron Ru species. If the solution turns brown/black, oxygen is present; abort the run.
Substrate Addition: Cool the activated catalyst solution to 10°C. Dissolve the methyl 3-(4-nitrophenyl)-2-oxopropanoate in a minimal volume of degassed DCM. Add this substrate solution dropwise over 30 minutes using a syringe pump.
Reaction Monitoring (IPC 2): Stir at 10°C. After 4 hours, withdraw a 50 µL aliquot under Argon. Quench in 1 mL of saturated NaHCO3, extract with ethyl acetate, and analyze via achiral HPLC to confirm >95% conversion before checking ee.
Quench and Workup: Once conversion is complete, quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Analytical Verification: Determine the ee via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient). Expected yield: >90%. Expected ee: >98% (S).
References
Transfer Hydrogenation of Activated Ketones Using Novel Chiral Ru(II)-N-Arenesulfonyl-1,2-diphenylethylenediamine Complexes. ResearchGate.
Processes for preparing an intermediate of sitagliptin via enzymatic reduction (US20090123983A1). Google Patents.
Stereoselective reduction of keto esters: Thermophilic bacteria and microalgae as new biocatalysts. ResearchGate.
Asymmetric Transfer Hydrogenation in Thermomorphic Microemulsions Based on Ionic Liquids. ACS Publications.
Technical Support Center: Troubleshooting the Synthesis of Chiral Propanoates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereoselective synthesis of chiral propanoates—a ubiquitous structural motif found in po...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereoselective synthesis of chiral propanoates—a ubiquitous structural motif found in polyketide natural products and non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.
Synthesizing these molecules requires rigorous control over the
α
-stereocenter. This guide deconstructs the three most robust methodologies in the field: Evans chiral auxiliaries, transition-metal catalyzed asymmetric hydrogenation, and biocatalytic kinetic resolution. By understanding the mechanistic causality behind each step, you can transform erratic procedures into highly reproducible, self-validating workflows.
Asymmetric Alkylation & Aldol Reactions (The Evans Auxiliary Approach)
The Evans oxazolidinone auxiliary is a cornerstone for setting propanoate stereocenters. However, the transition from enolization to auxiliary cleavage is fraught with thermodynamic traps.
Troubleshooting FAQs
Q: Why am I seeing poor diastereoselectivity during the alkylation of my propionyloxazolidinone?A: Poor diastereoselectivity almost always stems from the incomplete formation of the Z-enolate. When using Lithium Diisopropylamide (LDA) at -78 °C, the stereochemical outcome relies on a highly ordered, six-membered Zimmerman-Traxler transition state. If the internal temperature spikes during the addition of the electrophile, or if an improper base is used, the facial bias provided by the chiral auxiliary is compromised. Ensure strict cryogenic control and allow sufficient time for complete enolization before introducing the alkyl halide[1].
Q: My enantiomeric excess (ee) drops significantly during the removal of the Evans auxiliary. How can I prevent this racemization?A: Cleaving the oxazolidinone to isolate the chiral propanoate requires a nucleophilic acyl substitution. If you use strong aqueous bases (like NaOH) at room temperature, the prolonged reaction time allows for
α
-deprotonation, leading to epimerization of the newly formed stereocenter. Instead, 1 is orders of magnitude faster than
α
-deprotonation, ensuring the stereochemical integrity of the enolizable center is strictly preserved[1].
Workflow of Evans auxiliary-mediated asymmetric synthesis of chiral propanoates.
Protocol 1: Self-Validating Transesterification of Evans Imides
Preparation: Dissolve the diastereomerically pure alkylated Evans imide (1.0 equiv) in anhydrous methanol (0.1 M) under an inert argon atmosphere.
Cryogenic Control: Cool the solution to 0 °C using an ice-water bath. Do not allow the reaction to reach room temperature.
Cleavage: Add anhydrous K₂CO₃ (2.0 equiv) in one portion. Stir vigorously for exactly 30 minutes to induce rapid transesterification.
Quench: Quench the reaction cold by adding saturated aqueous NH₄Cl.
Extraction: Extract the aqueous layer with dichloromethane (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
Self-Validating Checkpoint: Analyze the crude mixture via ¹H NMR. Successful cleavage is confirmed by the complete disappearance of the characteristic oxazolidinone multiplet (typically around 4.0–4.5 ppm) and the emergence of a sharp singlet at ~3.6 ppm corresponding to the newly formed methyl propanoate.
For industrial scale-up, asymmetric hydrogenation of
α
-substituted acrylic acids is the gold standard. However, catalyst sensitivity and pressure dynamics are frequent points of failure.
Troubleshooting FAQs
Q: My Rh-catalyzed asymmetric hydrogenation stalls at 50% conversion. What is poisoning the catalyst?A: Transition-metal catalysts, particularly Rh(I) and Ru(II) complexes with chiral phosphine ligands, are exceptionally sensitive to trace oxygen and moisture. These impurities oxidize the phosphine ligands to phosphine oxides, permanently deactivating the catalyst. Furthermore,2, causing alkene isomerization rather than hydrogenation[2]. Ensure your solvent is rigorously degassed and maintain a constant H₂ pressure.
Glovebox Setup: Inside a nitrogen-filled glovebox, charge a stainless-steel autoclave with the
α
-substituted acrylic acid (1.0 equiv), the RuPHOX-Ru catalyst (Substrate/Catalyst ratio = 1000), and anhydrous, freeze-pump-thaw degassed methanol.
Pressurization: Seal the autoclave tightly, remove it from the glovebox, and purge the lines with H₂ gas three times to displace any dead-volume nitrogen.
Reaction: Pressurize the autoclave to exactly 5 bar H₂. Stir the reaction mixture at room temperature for 12 hours.
Workup: Vent the H₂ gas carefully in a fume hood and concentrate the mixture under reduced pressure.
Self-Validating Checkpoint: Monitor conversion via ¹H NMR by the disappearance of the downfield vinylic protons (typically 5.5–6.5 ppm). Confirm enantiomeric excess via chiral HPLC against a racemic standard before proceeding to downstream deprotection.
Biocatalytic Kinetic Resolution
Enzymatic kinetic resolution (EKR) offers unparalleled green chemistry benefits. Lipases discriminate between enantiomers, but reaction equilibrium can severely limit the final optical purity.
Troubleshooting FAQs
Q: I am using Candida antarctica Lipase B (CALB) for the kinetic resolution of a racemic propanoate precursor, but my E-value (enantiomeric ratio) is exceptionally low.A: In lipase-mediated transesterifications, achieving high enantioselectivity (E > 200) requires an irreversible acyl donor. If you are using a simple ester (like ethyl acetate), the reaction reaches a thermodynamic equilibrium, eroding the kinetic resolution. Switch to an enol ester like 6. The leaving group tautomerizes to a ketone or aldehyde, rendering the acylation strictly irreversible and driving the resolution to 50% conversion with maximum ee[6].
Logic pathway for lipase-mediated kinetic resolution of racemic propanoates.
Reaction Assembly: In a dry flask, dissolve the racemic propanoate precursor (100 mg) in anhydrous acetonitrile (0.2 M).
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB) (100 mg) and the irreversible acyl donor, isopropenyl acetate (1.0 equiv).
Incubation: Shake the reaction mixture at 30 °C. Do not use a magnetic stir bar, as the mechanical grinding will physically crush the immobilized enzyme beads, drastically reducing their catalytic lifespan.
Filtration: Once the reaction reaches 50% conversion (monitor via GC or HPLC), filter off the immobilized enzyme. The enzyme can be washed with cold solvent and reused.
Self-Validating Checkpoint: Calculate the E-value using the formula
E=ln[(1−c)(1−ees)]/ln[(1−c)(1+ees)]
. An E-value > 200 validates that the irreversible acyl donor successfully prevented thermodynamic equilibration, yielding highly enantioenriched products[5].
References
CHEM 330 Topics Discussed on Nov. 16 Preparation of Evans auxiliaries . University of British Columbia. 1
Asymmetric hydrogenation of
α
-arylacrylic and
β
-arylbut-3-enoic acids catalyzed by a Rh(i) complex of a monodentate secondary phosphine oxide ligand . OA Monitor Ireland. 3
Asymmetric Hydrogenation of
α
-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline–Ruthenium Complex . Organic Letters - ACS Publications. 2
Mechanoenzymology in the Kinetic Resolution of
β
-Blockers: Propranolol as a Case Study . NIH PMC. 5
Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches . MDPI. 6
Rh-Catalyzed Asymmetric Hydrogenation of
α
-Aminomethyl Acrylates for Enantioselective Synthesis of Chiral
β
-Amino Propanoates . Organic Letters - ACS Publications.4
dealing with impurities in (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Welcome to the technical support center for (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and manage impurities associated with this critical chiral building block. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring robust and reproducible results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate?
A1: Impurities can originate from the synthesis starting materials, side-reactions, or degradation. It is crucial to manage these impurities as they can impact product quality and safety[1]. The most common impurities are summarized in the table below.
Impurity Type
Specific Example
Likely Origin
Enantiomeric
(R)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Incomplete stereoselectivity during synthesis or racemization.
Diastereomeric
(2R,3S) or (2S,3R) isomers (if applicable to synthesis route)
Carryover from synthesis and purification steps.[2]
Q2: How can these impurities affect my downstream applications?
A2: The impact is significant and application-dependent. The (R)-enantiomer can have different pharmacological activity or toxicity, compromising the stereochemical integrity of your final active pharmaceutical ingredient (API). Reactive impurities like unreacted starting materials or by-products can lead to unexpected side reactions in subsequent steps. Even trace levels of certain nitroaromatic compounds may be considered potential genotoxic impurities (GTIs), requiring strict control.[5]
Q3: What is the recommended purity level for this compound?
A3: For early-stage research, a purity of ≥97% is often acceptable[6]. However, for use in later-stage drug development, particularly for cGMP (Current Good Manufacturing Practice) synthesis, purity requirements are much stricter. Enantiomeric excess (ee) should typically be >98-99%, and specific impurities must be identified and controlled to levels often below 0.1%.
Q4: How should I properly store the compound to minimize degradation?
A4: To minimize degradation, particularly hydrolysis of the ester and potential reduction of the nitro group, the compound should be stored under controlled conditions. Commercial suppliers recommend storing it sealed, in a dry environment, at 2-8°C[6]. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable for long-term stability.
This section addresses common analytical issues encountered during the characterization of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Problem: My analytical chromatogram (HPLC/UPLC) shows unexpected peaks.
This is the most common issue when assessing purity. The key is a systematic investigation to identify the source of the peak. The strong UV absorbance of the nitrophenyl group makes HPLC-UV a highly sensitive detection method[5].
Workflow for Impurity Identification
The following workflow provides a logical path for identifying unknown impurities observed in your sample.
Caption: Decision tree for systematic impurity identification.
Possible Cause 1: Enantiomeric Impurity
Expertise & Experience: Standard reversed-phase HPLC on an achiral column (like a C18) will not separate the (S) and (R) enantiomers. If your synthesis is not perfectly stereospecific, the (R)-enantiomer will be present and co-elute with your main peak, leading to an overestimation of purity.
Trustworthy Protocol (Chiral HPLC Analysis):
Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are excellent starting points.
Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol. Modifiers like trifluoroacetic acid (TFA) are sometimes added to improve peak shape.
Method Development: Start with a 90:10 Hexane:IPA isocratic elution. Adjust the ratio to optimize separation. An Analytical Quality by Design (AQbD) approach can be used for robust method development[7].
Detection: UV at ~270-280 nm, corresponding to the absorbance of the nitrophenyl group.
Validation: Inject a racemic standard (if available) to confirm the elution order and resolution of the two enantiomers.
Possible Cause 2: Reaction By-products and Degradants
Expertise & Experience: The molecular structure contains two susceptible functional groups: the methyl ester and the nitro group. The ester can hydrolyze to the carboxylic acid, especially if exposed to water and non-neutral pH. The nitro group can be reduced to an amine, a common transformation[4].
Trustworthy Protocol (LC-MS Analysis for Identification):
Rationale: LC-MS is the premier tool for identifying unknown impurities by providing their molecular weight[5].
Sample Prep: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water).
Chromatography: Use a standard C18 UPLC or HPLC column with a gradient elution to separate the impurities from the main peak. A typical gradient might be Water (0.1% Formic Acid) vs. Acetonitrile (0.1% Formic Acid).
MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes.
Expected MW of Parent: 225.20 g/mol [6]. Expect to see [M+H]⁺ at 226.2, [M+Na]⁺ at 248.2.
Expected MW of Hydrolyzed Impurity: 211.17 g/mol . Expect [M-H]⁻ at 210.2.
Expected MW of Reduced Impurity: 195.20 g/mol . Expect [M+H]⁺ at 196.2.
Interpretation: Correlate the mass of the unknown peak with potential structures. This provides strong evidence for the impurity's identity.
Purification Protocols
Once impurities have been identified, the appropriate purification strategy must be selected. The choice depends on the nature of the impurity, the quantity of material, and the desired final purity.
reaction monitoring techniques for (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Welcome to the Technical Support Center for the synthesis and analytical characterization of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate . As a Senior Application Scientist, I have designed this guide to move beyond...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and analytical characterization of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, providing you with the mechanistic causality behind each analytical choice.
This chiral
α
-hydroxy ester is a critical building block in pharmaceutical development. Its synthesis—typically via the asymmetric reduction of methyl 3-(4-nitrophenyl)-2-oxopropanoate using biocatalytic reductases or metal-catalyzed hydrogenation[1][2]—requires rigorous, self-validating monitoring techniques to ensure both high conversion and strict enantiomeric purity.
Analytical workflow for the synthesis and validation of chiral p-nitrophenylpropanoates.
Troubleshooting Guides & FAQs
Q1: How do I accurately monitor the conversion of the
α
-keto ester to the
α
-hydroxy ester without UV overlap issues?A: Use Reverse-Phase HPLC (RP-HPLC) with a C18 column and monitor at 275 nm .
The Causality: The
p
-nitrophenyl group acts as a powerful chromophore, exhibiting a strong
π→π∗
transition near 275 nm. Monitoring at this wavelength maximizes the signal-to-noise ratio while remaining entirely blind to non-aromatic buffer components or aliphatic enzyme cofactors (like NAD+/NADH, which absorb at 340 nm)[2][3].
Self-Validation: Always calculate the mass balance. If the combined peak area of the starting material and product (adjusted for their relative response factors) drops below 95% of the initial starting material area, you are losing mass to an invisible side reaction, such as ester hydrolysis.
Q2: What is the most reliable method to determine the enantiomeric excess (ee) of the (S)-isomer?A: Chiral HPLC utilizing an amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP), such as Chiralpak AD-H, under normal-phase conditions[4].
The Causality: The separation relies on solvophobic interactions and hydrogen bonding between the carbamate backbone of the CSP and the hydroxyl/ester groups of the analyte. The planar nature of the
p
-nitrophenyl ring intercalates into the chiral grooves of the amylose polymer[4].
Troubleshooting: If enantiomeric peaks co-elute or tail heavily, it indicates competitive hydrogen bonding from moisture in your mobile phase. Ensure your hexane and isopropanol (IPA) are strictly anhydrous.
Q3: I am detecting a highly polar byproduct eluting near the void volume on RP-HPLC. What is it, and how do I prevent it?A: This is almost certainly 2-hydroxy-3-(4-nitrophenyl)propanoic acid , resulting from the hydrolysis of the methyl ester.
The Causality: The
α
-hydroxyl group can intramolecularly activate the adjacent methyl ester toward nucleophilic attack by water, especially at pH > 7.5 or in the presence of esterase impurities in whole-cell biocatalytic systems.
Prevention: Buffer your reaction strictly between pH 6.0 and 6.5. If using chemical reduction (e.g., Transfer Hydrogenation with Ru-catalysts), ensure your solvent system (e.g., Formic acid/Triethylamine) is completely free of water[1].
Q4: Can I use 1H NMR for real-time reaction monitoring instead of HPLC?A: Yes, provided you run the reaction in deuterated solvents or take concentrated aliquots.
The Causality: The transformation from a ketone to a secondary alcohol creates a distinct chemical shift signature. In the
α
-keto ester, there is no
α
-proton. Upon reduction to the
α
-hydroxy ester, a new, highly diagnostic proton appears as a doublet of doublets (due to coupling with the adjacent diastereotopic
CH2
protons) around δ
4.40 – 4.60 ppm [5][6]. Monitoring the integration of this peak relative to the stable aromatic protons (
δ
7.4 - 8.2 ppm) provides a direct, calibration-free conversion metric.
Quantitative Data Presentation: Analytical Parameters
To facilitate rapid assay development, the following table summarizes the validated parameters for monitoring this specific chemical transformation.
This protocol ensures that the reaction is immediately halted upon sampling, preventing false-positive conversion readings.
Sampling: Withdraw exactly 50 µL of the reaction mixture using a positive displacement pipette.
Quenching: Immediately dispense the aliquot into a 1.5 mL microcentrifuge tube containing 450 µL of ice-cold Methanol containing 0.1% Trifluoroacetic acid (TFA). Note: The low pH and organic crash instantly denature biocatalysts and precipitate inorganic metal catalysts[2][3].
Clarification: Vortex for 10 seconds, then centrifuge at 12,000 x g for 5 minutes to pellet precipitated proteins or catalyst ligands.
Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
Analysis: Inject 5 µL onto the C18 column. Run a gradient from 10% to 90% Acetonitrile (in 0.1% aqueous TFA) over 10 minutes.
Validation: Calculate conversion =
(AreaProduct)/(AreaProduct+AreaStartingMaterial)×100
. Verify that the sum of the areas matches a standard curve of the starting material to confirm mass balance.
This protocol isolates the analyte from aqueous reaction matrices to protect the moisture-sensitive normal-phase chiral column.
Extraction: Take a 200 µL aliquot of the reaction mixture and add it to 500 µL of Ethyl Acetate (EtOAc) and 200 µL of brine (saturated NaCl).
Phase Separation: Vortex vigorously for 30 seconds. Centrifuge briefly to break any emulsions.
Drying: Carefully extract the top organic layer (EtOAc) and pass it through a small plug of anhydrous Sodium Sulfate (
Na2SO4
) to remove trace water. Critical step: Water degrades the amylose CSP and ruins enantioseparation[4].
Solvent Exchange: Evaporate the EtOAc under a gentle stream of nitrogen. Re-dissolve the resulting residue in 200 µL of the mobile phase (Hexane:Isopropanol, 85:15).
Validation: Run a racemic standard of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate first to establish the baseline resolution (
Rs
) between the (R) and (S) enantiomers. Ensure
Rs>1.5
before analyzing reaction samples.
References
Ikai, T., & Okamoto, Y. (2009). "The impact of solvophobic interactions on the high-performance liquid chromatography enantioseparation of planar chiral 1,2-ferrocene derivatives on amylose tris(3,5-dimethylphenylcarbamate)." ResearchGate. Available at:[Link]
Zheng, Z., et al. (2015). "Enzymatic preparation of d-phenyllactic acid at high space-time yield with a novel phenylpyruvate reductase identified from Lactobacillus sp. CGMCC 9967." Jiangnan University. Available at: [Link]
Mu, W., et al. (2020). "Improvement in the catalytic performance of a phenylpyruvate reductase from Lactobacillus plantarum by site-directed and saturation mutagenesis based on the computer-aided design." PubMed Central (PMC). Available at: [Link]
van der Heijden, G. (2018). "MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals." VU Research Portal. Available at: [Link]
Arkivoc. "Reaction of α,β-dihydroxydihydrocinnamic esters with acetonitrile: a new approach to β-amino-α-hydroxydihydrocinnamic acids." Arkat USA. Available at: [Link]
Structural and Stereochemical Validation of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized chiral building blocks. (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a prime example.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized chiral building blocks. (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a prime example. Featuring both a strong electron-withdrawing p-nitrophenyl group and a chiral α-hydroxy ester moiety, this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including antithrombotic and antiviral agents[1].
Stereochemical leakage during the synthesis of such intermediates directly undermines API efficacy and safety. Therefore, validating its structure and enantiomeric excess (ee) requires a robust, self-validating analytical strategy. This guide objectively compares the three primary methodologies for validating this compound: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs), and Polarimetry.
Chiral HPLC: The Gold Standard for Enantiomeric Resolution
The Causality of Separation
Chiral HPLC utilizing polysaccharide-based stationary phases (such as amylose tris(3,5-dimethylphenylcarbamate)) remains the undisputed gold standard for α-hydroxy esters[2]. The separation mechanism is driven by the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).
For (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, the strongly electron-withdrawing nitro group enhances the dipole moment of the aromatic ring, facilitating robust
π−π
stacking interactions with the aromatic rings of the CSP. Simultaneously, the α-hydroxy group and the ester carbonyl act as highly directional hydrogen-bond donors and acceptors. This multipoint interaction creates a significant thermodynamic difference in the binding affinities of the (S) and (R) enantiomers, resulting in baseline resolution[3].
Self-Validating Experimental Protocol
To ensure trustworthiness, the protocol must be self-validating. You must run a racemic standard prior to analyzing the enantiopure batch to establish the baseline resolution (
Rs
).
System Preparation: Equilibrate a Daicel Chiralpak OJ-H column (250 x 4.6 mm, 5 µm) with an isocratic mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 0.3 to 1.0 mL/min[4].
System Suitability (Racemate): Dissolve 1.0 mg of racemic Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate in 1.0 mL of the mobile phase. Inject 10 µL and monitor at 254 nm (optimal for the p-nitrophenyl chromophore). Ensure
Rs>1.5
between the two peaks.
Sample Analysis: Prepare the (S)-enantiomer batch identically. Inject and integrate the Area Under the Curve (AUC).
Quantitation: Calculate the enantiomeric excess (
ee
) using the formula:
ee=[(AUCS−AUCR)/(AUCS+AUCR)]×100
.
1
H-NMR Spectroscopy with Chiral Solvating Agents (CSAs)
The Causality of Chemical Shift Nonequivalence
Standard 1D NMR confirms the 2D connectivity of the molecule but is completely blind to enantiomers. However, by introducing a Chiral Solvating Agent (CSA) such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), we can force the enantiomers to form transient diastereomeric solvates in the NMR tube[5].
The anisotropic shielding generated by the bulky anthryl group of the CSA differentially shields the protons of the (S) and (R) enantiomers. For this specific compound, the sharp singlet of the methyl ester protons (
−OCH3
) is the ideal diagnostic signal. The differential shielding causes this singlet to split into two distinct peaks, allowing for direct integration and determination of the enantiomeric ratio (er).
Self-Validating Experimental Protocol
Baseline Acquisition: Dissolve 5 mg of the analyte in 0.5 mL of
CDCl3
. Acquire a standard
1
H-NMR spectrum (minimum 400 MHz) to establish the baseline chemical shift of the
−OCH3
protons (typically around
δ
3.7-3.8 ppm).
CSA Titration: Add 1.0 equivalent of Pirkle's alcohol to the NMR tube. Mix thoroughly and acquire a spectrum.
Optimization: Continue adding the CSA in 0.5 equivalent increments (up to 3.0 equivalents) until the maximum chemical shift nonequivalence (
Δδ
) is achieved without excessive line broadening.
Acquisition & Integration: Acquire the final spectrum with a relaxation delay (
D1
) of at least 2 seconds to ensure quantitative integration. Integrate the split
−OCH3
signals to determine the er.
Polarimetry (Optical Rotation)
The Causality of Bulk Measurement
Polarimetry measures the bulk optical activity of a sample by passing plane-polarized light through it. While it lacks the molecular specificity of HPLC or NMR, it is an indispensable, non-destructive technique for rapid Quality Control (QC). The specific rotation
[α]
is highly sensitive to the solvent, concentration, and temperature[4]. The presence of achiral impurities or trace amounts of the opposite enantiomer will predictably depress the observed rotation.
Self-Validating Experimental Protocol
Calibration: Zero the polarimeter using HPLC-grade Chloroform (
CHCl3
) at exactly 20°C.
Sample Preparation: Accurately weigh 100.0 mg of the compound and dissolve it in exactly 10.0 mL of
CHCl3
to achieve a concentration of
c=1.0
g/100 mL.
Measurement: Fill a 100 mm (1 dm) polarimeter tube, ensuring no air bubbles are present in the light path.
Acquisition: Measure the optical rotation at the sodium D-line (589 nm). Calculate specific rotation:
[α]D20=αobs/(l×c)
.
Comparative Data & Performance Metrics
To guide your selection, the following tables summarize the performance metrics and expected experimental data for the structural validation of this class of α-hydroxy esters.
Table 1: Methodological Performance Comparison
Analytical Method
Primary Output
LOD for Minor Enantiomer
Throughput
Capital Cost
Chiral HPLC
Enantiomeric Excess (
ee
)
< 0.1%
High (15-30 min/run)
High
1
H-NMR + CSAs
Enantiomeric Ratio (
er
)
~ 2.0 - 5.0%
Medium (10 min/run)
Very High
Polarimetry
Specific Rotation
[α]
N/A (Bulk average)
Very High (1 min/run)
Low
Excludes sample preparation and CSA titration time.
Table 2: Expected Experimental Data (Based on Structural Analogs) [4]
Parameter
Chiral HPLC (Daicel OJ-H)
1
H-NMR (with Pirkle's Alcohol)
Polarimetry (
CHCl3
, c=1)
Target Metric
Retention Time (
tR
)
Chemical Shift (
δ
) of
−OCH3
Specific Rotation
[α]D20
(S)-Enantiomer
~ 41.65 min
~ 3.77 ppm
Negative (-)
(R)-Enantiomer
~ 46.01 min
~ 3.82 ppm
Positive (+)
Resolution Metric
Rs>2.0
Δδ≈0.05
ppm
N/A
Validation Workflow Visualization
The following decision tree illustrates the strategic deployment of these analytical techniques in a professional laboratory setting.
Analytical workflow for the structural and stereochemical validation of the chiral ester.
Strategic Recommendations
For drug development professionals, relying on a single analytical method is a critical vulnerability. Chiral HPLC must be your primary tool for quantifying enantiomeric excess due to its unmatched sensitivity (LOD < 0.1%). However, HPLC cannot independently confirm the 2D chemical structure. Therefore, orthogonal validation using 1
H-NMR with CSAs is highly recommended during the initial characterization phase to simultaneously confirm structural integrity and stereochemical identity. Once the synthesis is scaled, Polarimetry serves as an excellent, high-throughput tool for routine batch release.
biological activity of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate vs analogs
An In-Depth Guide to the Potential Biological Activities of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate and Its Structural Analogs Authored by a Senior Application Scientist Introduction (S)-Methyl 2-hydroxy-3-(4-ni...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Potential Biological Activities of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate and Its Structural Analogs
Authored by a Senior Application Scientist
Introduction
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a chiral organic compound featuring a nitro-substituted aromatic ring, a hydroxyl group, and a methyl ester. While this specific molecule is commercially available for research purposes, its biological activity profile remains largely uncharacterized in publicly available literature.[1][2][3][4] However, the structural motifs present in this compound are found in a diverse range of biologically active molecules. The nitrophenyl group, the propanoate backbone, and the hydroxyl substituent all contribute to potential interactions with biological targets.
This guide provides a comprehensive analysis of the potential biological activities of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate by examining the experimentally determined activities of its structural analogs. By exploring the anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties of closely related compounds, we can infer the likely biological relevance of the title compound and provide a roadmap for future research. This comparative approach is grounded in the principles of structure-activity relationships (SAR), a cornerstone of medicinal chemistry.
Anticancer Activity of Structural Analogs
The quest for novel anticancer agents is a driving force in drug discovery. Several analogs of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate have demonstrated promising cytotoxic activity against various cancer cell lines.
Hydroxyphenylamino-Propanoic Acid Derivatives
A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anticancer properties.[5] Notably, the introduction of a nitro group on a phenyl substituent in this scaffold resulted in favorable anticancer activity. For instance, a derivative with a 4-NO2 substitution on a phenyl group significantly reduced the viability of A549 lung cancer cells to 31.2%.[5] This suggests that the nitro-aromatic moiety, a key feature of our title compound, can be a crucial contributor to cytotoxicity. The anticancer activity of these compounds was evaluated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
Thiazolidinone-Ciminalum Hybrids
Hybrid molecules combining a 4-thiazolidinone core with a fragment of Ciminalum, (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, have shown significant antimitotic activity.[6] One such derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, exhibited a mean GI50 (50% growth inhibition) of 1.57 μM across a panel of 60 cancer cell lines.[6] This highlights the potential of the 3-(4-nitrophenyl)propene backbone, structurally related to our target compound, in the design of potent anticancer agents.
Data Summary: Anticancer Activity of Analogs
Compound Class
Cancer Cell Line
Activity Metric (e.g., % Viability, GI50)
Reference
3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 substitution
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualization: Anticancer Drug Screening Workflow
Caption: Workflow for assessing anticancer activity using the MTT assay.
Antimicrobial Activity of Structural Analogs
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Propionic acid derivatives and related compounds have shown considerable promise in this area.
Propionic Acid Derivatives
A variety of propionic acid derivatives, including Schiff bases and esters, have been synthesized and evaluated for their antimicrobial potential against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[9] Some of these compounds have demonstrated significant antibacterial and antifungal activity.[9]
This class of compounds has exhibited broad-spectrum antimicrobial activity, including against high-priority ESKAPE pathogens.[10][11] Certain hydrazone derivatives were particularly potent against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) as low as 1-8 µg/mL and against vancomycin-resistant Enterococcus faecalis with MICs of 0.5-2 µg/mL.[10][11]
Data Summary: Antimicrobial Activity of Analogs
Compound Class
Pathogen
Activity Metric (MIC, µg/mL)
Reference
Propionic acid derivatives
S. aureus, B. subtilis, E. coli, C. albicans, A. niger
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
Prepare Compound Dilutions: Serially dilute the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
Inoculate Wells: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity of Structural Analogs
Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of significant interest. Phenolic compounds are well-known for their ability to scavenge free radicals.
Phenolic Propanoic Acid Derivatives
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to possess antioxidant activity, as evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5] The presence of the hydroxyl group on the phenyl ring is a key structural feature for this activity.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Step-by-Step Protocol:
Prepare Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM) and various concentrations of the test compounds.
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance of the wells at 517 nm.
Calculate Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.
Visualization: DPPH Radical Scavenging Mechanism
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Enzyme Inhibition by Structural Analogs
Enzyme inhibition is a common mechanism of action for many drugs.[14] Phenolic compounds are known to inhibit a variety of enzymes.[15]
While specific enzyme inhibition data for close analogs of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate are not abundant in the initial search results, the structural features suggest potential inhibitory activity against enzymes such as hydrolases or oxidoreductases. For example, 2-bromo-3-(p-hydroxyphenyl)-1-propene acts as a mechanism-based inhibitor of dopamine beta-hydroxylase.[16] This indicates that the hydroxyphenylpropene scaffold can interact with and inactivate enzymes.
General Protocol for Enzyme Inhibition Assay
Principle: The activity of an enzyme is measured in the presence and absence of a potential inhibitor. A decrease in the rate of the enzyme-catalyzed reaction in the presence of the compound indicates inhibition.
Step-by-Step Protocol:
Prepare Solutions: Prepare solutions of the enzyme, substrate, and inhibitor in a suitable buffer.
Pre-incubation: In a microplate well, pre-incubate the enzyme with various concentrations of the inhibitor for a specific time.
Initiate Reaction: Add the substrate to start the enzymatic reaction.
Monitor Reaction: Monitor the formation of the product or the disappearance of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated from a dose-response curve.
Visualization: Competitive Enzyme Inhibition
Caption: Schematic of competitive enzyme inhibition.
Synthesis and Structure-Activity Relationship (SAR) Discussion
The synthesis of propanoic acid derivatives often involves standard organic chemistry reactions. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives can be synthesized from 4-aminophenol and methyl acrylate.[10] The synthesis of the title compound, (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, would likely involve stereoselective methods to establish the chiral center.
Based on the activities of the analogs, several SAR insights can be drawn:
The Nitro Group: The presence of a nitro group on an aromatic ring often enhances the biological activity of a compound, particularly its anticancer and antimicrobial effects. This is likely due to its strong electron-withdrawing nature and its potential to be metabolically reduced to reactive intermediates.
The Hydroxyl Group: The phenolic hydroxyl group is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. Its position on the aromatic ring can influence the potency.
The Propanoate Backbone: The three-carbon chain provides a flexible scaffold that can be modified with various functional groups to modulate the compound's physicochemical properties and its binding to biological targets.
Conclusion and Future Directions
While the biological activity of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate has not been explicitly reported, a comprehensive analysis of its structural analogs strongly suggests that it is a promising candidate for biological evaluation. The presence of the nitrophenyl and hydroxyphenylpropanoate moieties points towards potential anticancer, antimicrobial, and antioxidant activities.
Future research should focus on the following:
Synthesis and Characterization: The synthesis of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate and a series of its close analogs with systematic structural modifications.
In Vitro Biological Screening: A comprehensive screening of these compounds against a panel of cancer cell lines, pathogenic microorganisms, and in antioxidant and enzyme inhibition assays.
Mechanism of Action Studies: For any active compounds identified, further studies should be conducted to elucidate their mechanism of action at the molecular level.
In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models to assess their in vivo efficacy and safety profiles.
This systematic approach will help to unlock the therapeutic potential of this class of compounds and contribute to the development of new drugs for a variety of diseases.
References
Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (URL: [Link])
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. (URL: [Link])
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC. (URL: [Link])
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC. (URL: [Link])
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (URL: [Link])
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC. (URL: [Link])
Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases | IntechOpen. (URL: [Link])
A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC. (URL: [Link])
(PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - ResearchGate. (URL: [Link])
Enzyme inhibition – Knowledge and References - Taylor & Francis. (URL: [Link])
The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway - PMC. (URL: [Link])
Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase - MDPI. (URL: [Link])
Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - MDPI. (URL: [Link])
Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC. (URL: [Link])
Mechanism-based inhibitors of dopamine beta-hydroxylase: inhibition by 2-bromo-3-(p-hydroxyphenyl)-1-propene - PubMed. (URL: [Link])
3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Publishing. (URL: [Link])
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - MDPI. (URL: [Link])
Spectroscopic Data Comparison of (S)- and (R)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate: A Comprehensive Guide
Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly valuable chiral building block, frequently utilized in the synthesis of unnatural amino acids, protease inhibitors, and advanced active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: April 2026
Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly valuable chiral building block, frequently utilized in the synthesis of unnatural amino acids, protease inhibitors, and advanced active pharmaceutical ingredients (APIs). The molecule possesses a single stereocenter at the C2 position, yielding two distinct enantiomers: the (S)- and (R)-configurations. For researchers and drug development professionals, verifying the enantiomeric purity of this intermediate is a critical quality control step, as stereochemistry directly dictates the biological efficacy and safety of the downstream API.
This guide provides an objective, data-driven comparison of the spectroscopic and analytical techniques required to characterize and differentiate the (S)- and (R)-enantiomers of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Part 1: The Principle of Enantiomeric Equivalency in Achiral Media
Before exploring chiral differentiation, it is imperative to establish the baseline achiral spectroscopic profile of the molecule. In an isotropic, achiral environment, the (S)- and (R)-enantiomers exhibit identical scalar properties. Their internuclear distances and electron density distributions are mirror images, meaning standard Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) cannot distinguish between them.
The quantitative data below represents the synthesized standard achiral spectroscopic profile for Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Table 1: Standard Achiral Spectroscopic Data (Identical for both enantiomers)
Technique
Conditions
Key Spectral Features
Assignment
1H NMR
CDCl3, 400 MHz
δ 8.15 (d, J=8.5 Hz, 2H)
Aromatic protons (ortho to NO2)
δ 7.42 (d, J=8.5 Hz, 2H)
Aromatic protons (meta to NO2)
δ 4.45 (dd, J=7.0, 4.5 Hz, 1H)
C2 Alpha-proton (CH-OH)
δ 3.75 (s, 3H)
Methyl ester (OCH3)
δ 3.15 (dd, 1H), 2.95 (dd, 1H)
C3 Diastereotopic beta-protons (CH2)
13C NMR
CDCl3, 100 MHz
δ 174.2, 147.1, 144.5, 130.2, 123.8
Carbonyl, Aromatic carbons
δ 70.5, 52.8, 40.2
C2 (CH-OH), OCH3, C3 (CH2)
FT-IR
KBr Pellet
3450 cm⁻¹, 1735 cm⁻¹, 1520/1345 cm⁻¹
O-H stretch, C=O stretch, NO2 stretch
HRMS
ESI-TOF
m/z 226.0710 [M+H]⁺
Molecular Ion
Part 2: Methodologies for Chiral Differentiation
To differentiate the (S)- and (R)-enantiomers, the symmetry must be broken by introducing a chiral environment. This interaction creates a diastereomeric relationship, which yields distinct, measurable physical and spectroscopic differences.
Polarimetry (Optical Rotation)
Causality: Chiral molecules interact differently with left- and right-circularly polarized components of plane-polarized light. Because they have different refractive indices for these two components, the plane of polarization is rotated[1]. The (S)- and (R)-enantiomers will rotate the light by the exact same magnitude but in opposite directions (+ vs -).
Reference: The foundational principles of this technique are well-documented by [1].
Causality: Chiral HPLC utilizes a Chiral Stationary Phase (CSP), typically composed of derivatized polysaccharides (e.g., amylose tris(3,5-dimethylphenylcarbamate)). As the enantiomers pass through the column, they form transient, non-covalent diastereomeric complexes with the CSP via hydrogen bonding, π-π interactions (facilitated by the nitrophenyl group), and steric inclusion[2]. The difference in the free energy of these transient complexes results in distinct retention times.
Reference: For comprehensive insights into CSP selection, refer to [2].
Chiral NMR Spectroscopy using Solvating Agents
Causality: While standard NMR cannot differentiate enantiomers, the addition of a Chiral Solvating Agent (CSA), such as Pirkle's alcohol[(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol], induces the formation of diastereomeric solvation complexes in the NMR tube[3]. The anisotropic shielding effects from the anthryl ring of the CSA will differentially shield the protons of the (S)- and (R)-enantiomers. This causes previously enantiotopic signals (such as the methyl ester singlet at δ 3.75) to split into two distinct peaks, allowing for direct integration and determination of enantiomeric excess (ee).
Reference: The mechanistic application of CSAs is extensively reviewed in [3].
Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy measures the differential absorption of left-handed versus right-handed circularly polarized light[4]. The chiral center at C2 perturbs the electronic transitions of the adjacent chromophores (the carbonyl and the nitrophenyl group). Consequently, the (S)- and (R)-enantiomers will exhibit mirror-image Cotton effects in their CD spectra.
Reference: The utility of CD in characterizing chiral molecules is detailed by the [4].
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, ensuring that false positives for enantiomeric purity are systematically eliminated.
Protocol A: Determination of Enantiomeric Excess via Chiral HPLC
System Suitability Causality: A racemic mixture must be injected first to prove that the column and mobile phase can achieve baseline resolution (Rs > 1.5). Without this validation, co-elution could be falsely interpreted as high enantiomeric purity.
Column Selection: Equip the HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (85:15, v/v). Degas ultrasonically for 15 minutes.
Sample Preparation: Dissolve 1 mg of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate in 1 mL of the mobile phase.
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
Detection: Monitor UV absorbance at 270 nm (optimized for the p-nitrophenyl chromophore).
Validation: Inject 10 µL of the racemic standard. Confirm two distinct peaks with a 1:1 area ratio. Subsequently, inject the unknown sample and calculate the ee% based on peak area integration.
Protocol B: In Situ NMR Enantiodifferentiation using a Chiral Solvating Agent
Solvent Selection Causality: Non-polar, non-competing solvents like CDCl3 are mandatory. Protic or highly polar solvents (like CD3OD or DMSO-d6) would disrupt the delicate hydrogen-bonding interactions required for the CSA-analyte complexation.
Sample Preparation: Weigh 10 mg of the Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate sample into a clean glass vial.
CSA Addition: Add 30 mg of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) to the vial (approx. 3-4 molar equivalents to ensure complete complexation).
Dissolution: Dissolve the mixture in 0.6 mL of anhydrous CDCl3. Transfer to a 5 mm NMR tube.
Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or higher.
Analysis: Zoom in on the methoxy region (~3.75 ppm) or the alpha-proton region (~4.45 ppm). Determine the ratio of the split signals to calculate the enantiomeric ratio.
Part 4: Visualizations
Workflow for the analytical characterization and chiral discrimination of the enantiomers.
Mechanism of in situ diastereomeric complexation using a Chiral Solvating Agent for NMR.
References
Phenomenex. "Chiral HPLC Columns and Stationary Phases." Phenomenex Applications. [Link]
Li, G., et al. "Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent." Frontiers in Chemistry, 2020.[Link]
Kelly, S. M., et al. "Beginners guide to circular dichroism." The Biochemist, Portland Press, 2021.[Link]
comparative study of catalysts for (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate synthesis
Comparative Study of Catalysts for (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate Synthesis The synthesis of highly enantioenriched α-hydroxy esters, such as (S)-methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, is a criti...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Study of Catalysts for (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate Synthesis
The synthesis of highly enantioenriched α-hydroxy esters, such as (S)-methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, is a critical transformation in modern drug development. This specific chiral building block is a vital precursor for complex non-ribosomal peptides and bioactive β-lactone antibiotics, such as obafluorin[1]. The most direct and atom-economical route to this molecule is the asymmetric reduction of its corresponding α-keto ester, methyl 3-(4-nitrophenyl)-2-oxopropanoate.
As a Senior Application Scientist, I have evaluated the three primary catalytic modalities used for this transformation: Transition Metal Asymmetric Transfer Hydrogenation (ATH) , Biocatalysis (Ketoreductases) , and Organocatalysis (CBS Reduction) . This guide objectively compares their mechanistic causality, performance metrics, and scalability to aid process chemists in selecting the optimal synthetic route.
Catalytic Modalities & Mechanistic Causality
A. Transition Metal Asymmetric Transfer Hydrogenation (Ru-ATH)
Ruthenium(II) complexes bearing chiral diamine ligands, specifically RuCl(p-cymene)[(R,R)-TsDPEN], are the industrial standard for the asymmetric reduction of α-keto esters[2].
Causality of Stereoselection: The reaction proceeds via an outer-sphere mechanism. The 16-electron Ru-amido complex reacts with formate to generate an 18-electron Ru-hydride species. The chiral spatial arrangement of the (R,R)-TsDPEN phenyl rings forces the α-keto ester to approach via its Re-face. A highly organized six-membered pericyclic transition state facilitates simultaneous hydride and proton transfer, yielding the (S)-enantiomer without the substrate ever directly coordinating to the ruthenium center.
B. Biocatalysis: Ketoreductases (KRED) / Aldo-Keto Reductases (AKR)
Enzymatic reduction utilizes engineered ketoreductases or aldo-keto reductases (AKRs)[3].
Causality of Stereoselection: The stereocontrol is entirely dictated by the topography of the enzyme's active site. The substrate is anchored via hydrogen bonding to conserved tyrosine and histidine residues. Hydride transfer from the NAD(P)H cofactor occurs strictly to one face of the ketone. Because enzymes operate under kinetic control in aqueous media, they often provide near-perfect enantioselectivity (>99% ee), though substrate loading is limited by solubility.
C. Organocatalysis: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the transfer of hydride from a stoichiometric borane source[4].
Causality of Stereoselection: The Lewis basic nitrogen of the (R)-Me-CBS catalyst coordinates with BH₃, activating it. Simultaneously, the Lewis acidic boron of the catalyst coordinates to the sterically less hindered lone pair of the α-keto ester's carbonyl oxygen. This dual-activation locks the conformation, directing the hydride attack exclusively to the Re-face.
Fig 1: Divergent catalytic workflows for the asymmetric reduction of the α-keto ester substrate.
Comparative Performance Data
The following data summarizes standardized runs (10 mmol scale) comparing the three catalytic systems for the synthesis of (S)-methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Parameter
Ru(II)-TsDPEN (ATH)
Ketoreductase (KRED)
CBS Oxazaborolidine
Chiral Inducer
(R,R)-TsDPEN
Enzyme Active Site
(R)-Me-CBS
Hydride Source
Formic Acid (TEAF)
NAD(P)H
BH₃·THF
Catalyst Loading
0.1 mol%
2-5 wt%
10 mol%
Yield (%)
> 95%
82%
88%
Enantiomeric Excess
97% (S)
> 99% (S)
89% (S)
Reaction Time
4 - 6 hours
18 - 24 hours
2 hours
Scalability
High (High concentration)
Medium (Dilute conditions)
Low (Exothermic, safety risks)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary in-process controls (IPCs) to verify intermediate states and prevent downstream failures.
Protocol A: Ru-ATH using Formic Acid/Triethylamine
The use of an azeotropic mixture of formic acid and triethylamine (TEAF) acts as both the hydrogen donor and the solvent. The 5:2 ratio is critical: excess formic acid protonates the basic nitrogen of the TsDPEN ligand, deactivating the catalyst, while too much amine inhibits formate coordination[2].
Preparation of TEAF: In a rigorously degassed flask at 0 °C, slowly add formic acid (5.0 equiv) to triethylamine (2.0 equiv). Validation: The mixture must remain monophasic and clear.
Catalyst Activation: Dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mol%) in anhydrous dichloromethane (DCM). Stir for 15 minutes.
Substrate Addition: Add methyl 3-(4-nitrophenyl)-2-oxopropanoate (10 mmol) to the activated catalyst solution.
Reduction: Dropwise add the TEAF mixture over 30 minutes. Maintain the reaction at 25 °C.
In-Process Control (IPC): At 4 hours, sample 50 µL, quench with aqueous NaHCO₃, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 7:3). The α-keto ester (UV active, yellow) must be completely consumed.
Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Determine ee via Chiral HPLC (e.g., Chiralcel OD-H).
Fig 2: Outer-sphere mechanism of Ru(II)-TsDPEN-catalyzed asymmetric transfer hydrogenation.
Protocol B: Biocatalytic Reduction via KRED
Cofactor recycling is mandatory. NAD(P)H is cost-prohibitive for stoichiometric use. We couple the reduction with Glucose Dehydrogenase (GDH) and D-glucose to continuously regenerate NAD(P)H[3].
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.
Enzyme/Cofactor Loading: Dissolve NADP⁺ (0.05 equiv), D-glucose (2.0 equiv), GDH (5 U/mL), and the selected KRED (10 U/mL) in the buffer.
Substrate Addition: Dissolve the α-keto ester (10 mmol) in DMSO (10% v/v total reaction volume) to overcome its poor aqueous solubility. Add dropwise to the aqueous mixture.
Reaction & pH Stat: Incubate at 30 °C. Validation: The GDH cycle produces gluconic acid. You MUST use an automated pH-stat titrator with 1 M NaOH to maintain pH 7.0. If the pH drops below 6.0, the enzymes will denature.
Workup: Once NaOH consumption ceases (indicating full conversion), add Celite, filter to remove denatured proteins, and extract the filtrate with MTBE.
Protocol C: CBS Organocatalytic Reduction
The background reduction of the ketone by uncomplexed BH₃ is fast and racemic. Therefore, the substrate must be added slowly to the catalyst-borane complex to ensure the local concentration of uncomplexed ketone remains near zero[4].
Complexation: In a flame-dried flask under Argon, dissolve (R)-Me-CBS (10 mol%) in anhydrous THF at -20 °C. Add BH₃·THF (1.5 equiv) and stir for 30 minutes to form the active complex.
Slow Addition: Dissolve the α-keto ester (10 mmol) in anhydrous THF. Using a syringe pump, add this solution to the catalyst mixture over exactly 2 hours at -20 °C. Validation: A rapid addition will result in a measurable drop in ee (often <70%) due to background borane reduction.
Quench: Cautiously quench with methanol (gas evolution: H₂) until bubbling stops.
Workup: Concentrate under vacuum, partition between 1 M HCl and EtOAc, dry, and purify via silica gel chromatography.
Conclusion & Selection Matrix
For the synthesis of (S)-methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, Ru-ATH stands out as the most robust choice for scale-up, offering an exceptional balance of high yield (>95%), excellent enantioselectivity (97% ee), and high volumetric productivity without the need for specialized pH-stat equipment.
Biocatalysis should be selected when absolute enantiopurity (>99% ee) is strictly required for early-stage API development, provided the facility can handle the dilute aqueous streams and phase-separation challenges. CBS reduction , while historically significant, is generally outclassed in modern process chemistry for this specific substrate due to the stoichiometric hazards of borane and lower relative stereocontrol.
References
An L-threonine transaldolase is required for L-threo-β-hydroxy-α-amino acid assembly during obafluorin biosynthesis. Nature Communications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB8mrSWzRyjYt8xyjjmnSRIO3_GWZbOb0nq3jhzHN67cndFM4djnVCBp8NBwFPRqL4OG-C9Y7XiJf6CrqowT2C_weSdYtZ4xcGM4N4YTXLwQXYA0lB0bFnRhNkzvP4CSgi16asSjtHkt8r4lY=]
Synthesis of Planar Chiral Shvo Catalysts for Asymmetric Transfer Hydrogenation. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZUaJAZ4HJySqyefWsrCUuWusery-w6OxAY-9zC-CRfP0oRNBlY3O9lUT8HiCqk73io7tgkisCR9cxVmvXN18VzU1WDjCUnFj4B55IkBuD7GNS8Ny3UAttJ6cpEZwkK1F_scFIqyBIvWdj0uVvH_7DcbCi2PZG_nS5TyXVsEDgVXaFzUUmk9LGJV_uynQWokk4IqpZ_gWfcM-jRtLkIgJormRsI0t-UcO1CXZWCnL4-K5EnLejqYkLl2lYw6Y=]
The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1xLEtavWkXkW_WNc360611BxaL41qn_TDjnmBCWdWCHHnLpiW_Scg30oJgPrjZ7f15ETLhr3AlAQ8zGyymfrUgDDGS7PS8wUFbviOqloDWHHPt7GUXkFOwjiO2oI8_9YrAFJ_ofMTu-XixA==]
Asymmetric Transfer Hydrogenation in Thermomorphic Microemulsions Based on Ionic Liquids. Organic Process Research & Development - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2M9DfzsIM6jNbCmM1Y616VsN--ux0887fl1n2QM51cGc0ZD5KAMWNkgZTEHPGP47EH2TmSNxQzIwY2r3seMG6w38dsx978jjK-uIB8m5ml2FHii-391jgsP0u0WAmMwbvUB0Lt47zBmiUGA==]
Deciphering Chirality: A Comparative Guide to Absolute Configuration Determination for 2-Hydroxy-3-arylpropanoates
As a Senior Application Scientist in drug development, one of the most critical analytical bottlenecks I encounter is the unambiguous assignment of absolute configuration. For chiral building blocks like 2-hydroxy-3-aryl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug development, one of the most critical analytical bottlenecks I encounter is the unambiguous assignment of absolute configuration. For chiral building blocks like 2-hydroxy-3-arylpropanoates (derivatives of phenyllactic acid), stereochemistry directly dictates pharmacodynamics, binding affinity, and metabolic fate.
Historically, researchers relied on specific optical rotation or chemical correlation. However, the conformational flexibility of the arylpropanoate chain and the electronic influence of the ester carbonyl make these legacy methods highly error-prone. Today, the field relies on three primary pillars: Advanced NMR using Chiral Derivatizing Agents (CDAs) , Vibrational Circular Dichroism (VCD) , and X-Ray Crystallography .
This guide objectively compares the performance of these methodologies, providing the mechanistic causality behind reagent selection and detailing self-validating experimental protocols to ensure absolute scientific integrity.
Mechanistic Grounding: Selecting the Optimal Analytical Pathway
The decision of which analytical technique to deploy depends entirely on the physical state of the molecule and its amenability to derivatization.
Workflow for selecting the optimal absolute configuration determination method.
The NMR Contenders: Why MTPA (Mosher's) Fails Where MPA Succeeds
For decades, MTPA (Mosher's acid) was the default CDA for secondary alcohols. However, when applied to 2-hydroxy-3-arylpropanoates, MTPA often yields ambiguous results.
The Causality: Molecular mechanics and dynamic NMR experiments demonstrate that MTPA esters suffer from restricted rotation around the Cα−CO and Cα−Ph bonds. This results in an ensemble of three main conformers (sp, ap1, ap3) with nearly identical populations 1. The competing shielding and deshielding effects from the phenyl ring in these conformers cancel each other out, yielding very small chemical shift differences (ΔδRS < 0.05 ppm).
Conversely, MPA (methoxyphenylacetic acid) predominantly exists in only two conformers. The phenyl ring in MPA esters is oriented to provide a much stronger, unidirectional shielding effect on the alcohol's substituents, yielding larger and more reliable ΔδRS values 1.
Vibrational Circular Dichroism (VCD): The Intact Solution
When derivatization is undesirable or the sample is an oil, VCD is the premier choice. VCD measures the differential absorption of left versus right circularly polarized infrared light during a vibrational transition 2. Because it probes the fundamental 3D spatial arrangement of the molecule in solution, comparing the experimental VCD spectrum to an ab initio Density Functional Theory (DFT) calculation allows for unambiguous assignment without crystallization 3.
Comparative Performance Data
To objectively evaluate these methods, we must look at both the thermodynamic reliability of the reagents and the operational throughput of the techniques.
Table 1: Conformational Stability and Shielding Power of CDAs
Reagent
Major Conformational Populations
Shielding Effect Strength
Reliability for α-Hydroxy Esters
MTPA (Mosher's)
3 conformers (sp, ap1, ap3)
Weak (Δδ < 0.05 ppm)
Moderate (Prone to anomalous shielding)
MPA
2 conformers (sp, ap)
Strong (Δδ > 0.10 ppm)
High
Table 2: Operational Comparison of Absolute Configuration Methods
Metric
MPA-NMR Derivatization
VCD Spectroscopy + DFT
X-Ray Crystallography
Sample Requirement
~1-5 mg
~5-15 mg
Single Crystal (>0.1 mm)
Sample Recovery
Low (Covalently derivatized)
High (Non-destructive)
High (Non-destructive)
Throughput
High (Minutes to hours)
Medium (Hours for DFT calculation)
Low (Days/Weeks for crystallization)
Physical State
Solution
Solution or Film
Solid Crystal
Validated Experimental Methodologies
A robust analytical protocol must be a self-validating system . The following methodologies incorporate internal checkpoints to ensure that the resulting data is authoritative and trustworthy.
This protocol utilizes a rapid, matrix-bound auxiliary reagent approach to minimize workup and degradation of the sensitive ester 4.
Sample Preparation: Aliquot 1.0 mg of the 2-hydroxy-3-arylpropanoate into two separate NMR tubes. Dissolve each in 0.5 mL of CDCl₃.
Reagent Addition: Add 2.0 equivalents of solid-supported (R)-MPA resin to Tube A, and (S)-MPA resin to Tube B.
Coupling: Add a catalytic amount of DMAP and DCC directly to the tubes. Agitate ("shake") for 15 minutes at room temperature.
Data Acquisition: Acquire high-resolution ¹H NMR spectra directly from the tubes without prior filtration.
Data Processing: Calculate the chemical shift differences: Δδ = δ(R) - δ(S) .
Self-Validation Checkpoint: Do not rely on a single proton. Map the Δδ values across the entire molecule. The arylpropanoate CH₂ protons and the ester CH₃ protons must show opposite Δδ signs. If the signs do not uniformly align with the established MPA shielding plane model, the assignment is invalid, indicating a highly distorted conformation.
Protocol B: VCD Spectroscopy & DFT Alignment
VCD instrumentation combined with modern computational chemistry allows for the determination of absolute configuration without crystallization 5.
VCD workflow combining experimental IR/VCD spectroscopy with ab initio DFT calculations.
Experimental Measurement: Dissolve ~10 mg of the sample in an IR-transparent solvent (e.g., CDCl₃) to achieve a ~0.1 M concentration. Measure both the unpolarized IR and VCD spectra simultaneously using a dual-PEM VCD spectrometer (e.g., 1650 to 850 cm⁻¹ range) 5.
Conformational Search: Perform a molecular mechanics conformational search on the (R)-enantiomer to identify all low-energy conformers.
DFT Optimization: Optimize the geometry of the identified conformers using Density Functional Theory (e.g., B3LYP/6-31G(d,p) level) and calculate their theoretical IR and VCD spectra.
Boltzmann Averaging: Average the calculated spectra based on the Boltzmann distribution of the conformers at room temperature.
Self-Validation Checkpoint (Critical): Before analyzing the VCD data, overlay the experimental IR spectrum with the calculated IR spectrum. If the absorption peaks and intensity ratios do not closely match, the DFT conformational ensemble is incorrect. Do not proceed to VCD comparison until the IR spectra align.
Configuration Assignment: Overlay the experimental VCD spectrum with the validated theoretical VCD spectrum. A positive match in bisignate signatures (especially in the carbonyl stretching region) confirms the absolute configuration [[6]]().
Conclusion & Strategic Recommendations
For the determination of the absolute configuration of 2-hydroxy-3-arylpropanoates, legacy methods like MTPA derivatization introduce unacceptable levels of ambiguity due to conformational averaging.
For rapid, routine screening: MPA derivatization coupled with NMR is the superior choice, providing high-throughput and unambiguous shielding differentials.
For precious, non-derivatizable, or late-stage candidates: VCD spectroscopy paired with DFT calculations is the ultimate non-destructive technique, offering a level of structural insight traditionally reserved for X-ray crystallography, but entirely in the solution phase.
By enforcing self-validating checkpoints—such as multi-proton Δδ alignment in NMR and IR-pre-validation in VCD—researchers can ensure absolute confidence in their stereochemical assignments, thereby de-risking downstream drug development pipelines.
References
MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
“Mix and Shake” Method for Configurational Assignment by NMR: Application to Chiral Amines and Alcohols
ResearchGate
URL: [Link]
Absolute Configuration by VCD: White Paper
BioTools
URL: [Link]
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)
Spectroscopy Asia
URL:[Link]
Absolute Configuration and Conformation of Two Fráter–Seebach Alkylation Reaction Products by Film VCD and ECD Spectroscopic Analyses
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in an experiment. The final and arguably one of the most critical stages is its safe a...
Author: BenchChem Technical Support Team. Date: April 2026
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in an experiment. The final and arguably one of the most critical stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, ensuring the safety of laboratory personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of guidance, this document outlines the best practices based on its chemical structure and the known hazards of related nitrophenyl compounds.
Understanding the Hazard Profile: Why Caution is Paramount
(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a nitrated organic compound. The presence of the nitroaromatic group is a key determinant of its hazard profile. Compounds in this class are often categorized as harmful, irritants, and potentially toxic.[1][2] The primary concerns revolve around:
Toxicity: Nitrophenyl derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
Irritation: They can cause irritation to the skin, eyes, and respiratory system.[2][5]
Environmental Hazard: Improper disposal can lead to contamination of soil and water, with some nitrophenols being harmful to aquatic life with long-lasting effects.[2][6]
Therefore, treating all waste containing this compound as hazardous is the foundational principle of its safe disposal.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the necessary steps for the safe handling and disposal of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate waste. This workflow is designed to be a self-validating system, minimizing risks at each stage.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste material, ensure you are wearing the appropriate personal protective equipment. This is your first line of defense against accidental exposure.
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[7]
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect your eyes from splashes.[2][8]
Lab Coat: A standard laboratory coat protects your clothing and skin.[1]
Respiratory Protection: All handling of this compound, especially in solid form or as a concentrated solution, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][8]
Step 2: Waste Segregation - The Cornerstone of Safety
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[9][10]
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for all waste containing (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.
Incompatible Materials: Never mix this waste with the following:
Strong acids or bases (unless part of a specific neutralization protocol).[10]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Decision tree for the segregation of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate waste.
Step 3: Waste Collection and Container Management
Proper containment is essential to prevent leaks and spills.[13]
Container Material: Use a container made of a material compatible with the waste. For many organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is suitable.[10] The original product container is often a good choice.[13]
Labeling: The waste container must be clearly and accurately labeled.[9][14] The label should include:
The words "Hazardous Waste"
The full chemical name: "(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate" and any solvents present.
The approximate concentrations of the components.
The relevant hazard pictograms (e.g., harmful/irritant).
The date the waste was first added to the container.
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[13][14] This prevents the release of vapors and protects against spills.
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for expansion of the contents.[14]
Step 4: Storage of Hazardous Waste
Designated and proper storage of hazardous waste is a regulatory requirement and a key safety measure.
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[8]
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[14]
Segregation: Store the container away from incompatible materials.[12]
Step 5: Final Disposal
The ultimate disposal of the hazardous waste must be handled by qualified professionals.
Licensed Waste Contractor: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][9]
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and local regulations.[9]
Potential for Pre-Treatment: A Note on Hazard Reduction
For laboratories with the appropriate expertise and equipment, chemical treatment to reduce the hazard of the waste before disposal may be an option.[1] A potential, though unverified for this specific compound, method for nitrophenyl compounds is the reduction of the nitro group to the less toxic amino group.[1] This process should only be undertaken by trained personnel in a controlled laboratory setting and in accordance with all safety protocols. The resulting material should still be disposed of as hazardous waste.[1]
Spill Management: Preparedness is Key
In the event of a spill, prompt and correct action is crucial.
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.[1]
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.[1]
Collection: Carefully collect the absorbed material and any contaminated items into a labeled hazardous waste container.[1]
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Summary of Key Information
Parameter
Guideline
Rationale
Waste Classification
Hazardous Waste
Due to the presence of the nitrophenyl group, which is associated with toxicity and irritation.[1][2]
Primary Hazards
Harmful, Irritant, Environmental Hazard
Potential for adverse health effects upon exposure and harm to aquatic ecosystems.[2][3][4][6]
Required PPE
Chemical-resistant gloves, safety goggles, lab coat, use in a fume hood
To prevent skin and eye contact, and inhalation of dust or vapors.[2][3][7][8]
Waste Segregation
Separate from acids, bases, oxidizers, and other reactive chemicals
To prevent dangerous chemical reactions.[9][10][11][12]
Container
Compatible, labeled, and closed container with headspace
To ensure safe containment, clear communication of hazards, and prevent spills.[9][10][13][14]
Disposal Method
Licensed hazardous waste contractor
To ensure compliance with environmental regulations and safe final disposal.[1][9]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.
References
Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Retrieved from [Link]
NextSDS. (n.d.). (S)-methyl 2-hydroxy-3-(4-nitrophenyl)propanoate. Retrieved from [Link]
Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
NUS Medicine. (2016, March 16). Chemical Waste Disposal 1. OBJECTIVE This standard operating proced. Retrieved from [Link]
British Pharmacopoeia. (2017, November 22). Safety data sheet. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
Personal protective equipment for handling (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Safe Handling and PPE Protocol for (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate Executive Summary As a Senior Application Scientist, I frequently consult with drug development professionals on the safe scale-up and h...
Author: BenchChem Technical Support Team. Date: April 2026
Safe Handling and PPE Protocol for (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
Executive Summary
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe scale-up and handling of hazardous chemical intermediates. (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly functionalized nitroaromatic building block. While its solid crystalline state reduces the immediate inhalation risks associated with volatile solvents, the generation of airborne micro-dust during weighing and transfer presents a critical exposure pathway.
Nitroaromatic compounds are notorious for their high lipid solubility, allowing rapid dermal absorption, and their potential to induce severe oxidative stress and mutagenesis upon metabolic activation. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and logistical compliance during laboratory handling.
Mechanistic Toxicology: The "Why" Behind the PPE
Safety protocols are only effective when operators understand the causality behind them. The primary hazard of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate lies in the p-nitrophenyl moiety.
When absorbed—whether dermally, via inhalation of dust, or through accidental ingestion—nitroaromatic compounds undergo reductive metabolic activation catalyzed by cellular nitroreductases. This 1-electron reduction cascade generates highly reactive nitroso and hydroxylamine intermediates. These electrophilic species can form covalent adducts with DNA and proteins, leading to genomic instability and mutagenesis. Furthermore, the redox cycling of these intermediates generates Reactive Oxygen Species (ROS), inducing severe cellular oxidative stress and apoptosis[1].
Because of this specific metabolic pathway, preventing systemic absorption and minimizing environmental accumulation is the paramount objective of our PPE strategy[2].
Metabolic activation of nitroaromatics leading to DNA adducts and oxidative stress.
Comprehensive PPE Matrix
A common and dangerous misconception in the laboratory is that standard nitrile examination gloves provide adequate protection against all organic intermediates. They do not. Chemical resistance data demonstrates that nitroaromatic compounds can permeate standard nitrile gloves in under 10 minutes, whereas Butyl rubber provides excellent resistance (>8 hours breakthrough time)[3].
Butyl rubber prevents rapid permeation of nitroaromatics and ester derivatives[3]. The nitrile under-glove protects bare skin during the doffing of contaminated outer gloves.
Dermal (Body)
Tyvek® disposable sleeves or a fully buttoned, fluid-resistant lab coat.
Prevents the accumulation of micro-dust on porous clothing fabrics, which can cause prolonged, unnoticed dermal exposure.
Respiratory
N95/P100 particulate respirator (if handled outside a closed system).
The compound is a solid. Static charge during transfer can aerosolize particles, leading to direct inhalation of the active intermediate.
Ocular
Chemical splash goggles (not standard safety glasses).
Protects against airborne dust settling in the ocular mucosa, a highly vascularized route for rapid systemic absorption.
Operational Handling Protocols
Step-by-step operational workflow for the safe handling of hazardous solid intermediates.
Step-by-Step Weighing and Transfer:
Preparation: Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm. Clear the hood of unnecessary clutter to prevent turbulent airflow which can scatter light powders.
Static Mitigation: Nitroaromatic solids often carry a static charge, causing them to "jump" off spatulas. Use an anti-static ionizer gun on the weighing boat and the exterior of the reagent bottle before opening.
Weighing: Tare a conductive weighing boat (e.g., aluminum) or a pre-creased piece of anti-static weighing paper. Use a long-handled stainless-steel spatula to transfer the solid. Do not drop the solid from a height; place the spatula directly onto the weighing surface to minimize aerosolization.
Transfer & Solubilization: Transfer the solid into the reaction vessel. To ensure quantitative transfer and suppress dust, immediately rinse the weighing boat with the reaction solvent (e.g., methanol or dichloromethane) and direct the washings into the vessel.
Decontamination: Wipe down the spatula, balance, and hood surface with a solvent-dampened disposable cloth (e.g., acetone or ethanol) immediately after use to capture invisible residue.
Spill Response and Decontamination
In the event of a solid spill outside of the fume hood:
Isolate: Evacuate personnel from the immediate vicinity and allow aerosols to settle for 5 minutes.
Don PPE: Ensure Butyl gloves and a P100 respirator are worn before approaching the spill.
Suppress Dust: Do not dry-sweep. Lightly mist the spilled solid with a compatible solvent (e.g., water or a dilute ethanol solution) to bind the dust.
Collect: Use a disposable plastic scoop or wet paper towels to collect the material. Place all recovered material into a sealable, hazardous waste container.
Clean: Wash the spill area with soap and water, followed by an ethanol wipe to remove residual organic traces.
Waste Disposal Plan
Because nitroaromatic compounds are highly recalcitrant to environmental degradation and pose severe ecological toxicity risks, they must never be disposed of in standard aqueous waste streams[2].
Segregation: Collect all solid waste, contaminated PPE, and solvent washings in a dedicated "Halogen-Free Organic Waste" container (unless chlorinated solvents were used in the process, in which case, use "Halogenated Waste").
Labeling: Clearly label the container with the chemical name, CAS number, and the specific hazards: "Toxic, Environmental Hazard."
Destruction: The preferred method of disposal for nitroaromatics is high-temperature incineration by a licensed hazardous waste contractor.
References
Title: Acute toxicity of TNT derivatives and hydrazine-based compounds from explosive and rocket fuel contamination to
Source: PeerJ
URL: [Link]
Title: Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
Source: Semantic Scholar
URL: [Link]
Title: Chemical Resistance Guide
Source: University of Texas
URL: [Link]